2-Methyl-5-(trifluoromethyl)benzothiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIOZBPOLWETSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059943 | |
| Record name | Benzothiazole, 2-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398-99-2 | |
| Record name | 2-Methyl-5-(trifluoromethyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=398-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole, 2-methyl-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000398992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole, 2-methyl-5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazole, 2-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-(trifluoromethyl)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzothiazole (CAS: 398-99-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 2-Methyl-5-(trifluoromethyl)benzothiazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data for this specific molecule in peer-reviewed literature, this document consolidates information from chemical suppliers and draws upon established knowledge of the benzothiazole scaffold. The guide covers physicochemical and spectroscopic properties, a generalized synthesis protocol, safety information, and a discussion of the potential biological significance of this class of compounds.
Physicochemical Properties
This compound is a solid, crystalline compound at room temperature. The trifluoromethyl group, a common moiety in pharmaceutical agents, is known to enhance metabolic stability and membrane permeability.[1] The following table summarizes the available physicochemical data.
| Property | Value | Source(s) |
| CAS Number | 398-99-2 | [2][3][4][5][6] |
| Molecular Formula | C₉H₆F₃NS | [4][6] |
| Molecular Weight | 217.21 g/mol | [4][7] |
| IUPAC Name | 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole | [4] |
| Melting Point | 63-64 °C | [4] |
| Boiling Point | 258.3±40.0 °C (Predicted) | [7] |
| Density | 1.42±0.1 g/cm³ (Predicted) | [7] |
| Physical Form | Powder | [4] |
| Storage Temperature | Room Temperature | [4] |
Spectroscopic Data
Detailed, authenticated spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on the known structure, the following characteristic spectral features can be anticipated:
-
¹H NMR: Signals corresponding to the methyl protons and aromatic protons on the benzothiazole ring system. The trifluoromethyl group will likely influence the chemical shifts of the adjacent aromatic protons.
-
¹³C NMR: Resonances for the methyl carbon, the carbons of the benzothiazole core, and the quartet signal characteristic of the trifluoromethyl carbon.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: Characteristic absorption bands for C-H, C=N, C=C, and C-F bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (217.21 g/mol ).
Researchers requiring definitive spectroscopic data should perform their own analyses on a verified sample.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, it can be synthesized through established methods for benzothiazole ring formation. A common and effective route is the condensation and cyclization of a substituted 2-aminothiophenol with an appropriate carboxylic acid or its derivative.
Generalized Synthesis Protocol: Jacobs-Heidelberger Reaction
This method involves the reaction of 2-amino-4-(trifluoromethyl)thiophenol with acetic anhydride.
Reaction Scheme:
Methodology:
-
Acylation: 2-Amino-4-(trifluoromethyl)thiophenol is dissolved in a suitable solvent (e.g., glacial acetic acid or an inert solvent like toluene).
-
Acetic anhydride is added to the solution, often in slight excess. The reaction mixture is typically heated to facilitate the formation of the N-acetyl intermediate.
-
Cyclization: Upon further heating, the intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the benzothiazole ring.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated, often by precipitation upon addition of water. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.
Note: This is a generalized protocol. Optimal reaction conditions, including temperature, reaction time, and purification methods, would need to be determined experimentally.
Biological Activity and Drug Development Potential
While no specific biological activity has been reported for this compound, the benzothiazole scaffold is a well-established pharmacophore in drug discovery.[8][9] Derivatives of benzothiazole have demonstrated a wide range of therapeutic activities, including:
-
Anticancer: Several benzothiazole derivatives have shown potent and selective antitumor activity.[10][11] For instance, some derivatives act as aryl hydrocarbon receptor (AhR) ligands, leading to the induction of cytochrome P450 enzymes that can selectively kill cancer cells.[11]
-
Antimicrobial: The benzothiazole nucleus is present in various compounds with antibacterial and antifungal properties.
-
Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated as agents for the treatment of neurodegenerative disorders. For example, some have shown potential as multifunctional MAO-B inhibitors for Parkinson's disease.[1]
The presence of the trifluoromethyl group in this compound makes it an attractive candidate for screening in drug discovery programs, as this group can enhance key drug-like properties.
The following diagram illustrates a hypothetical workflow for the initial biological screening of this compound.
Safety and Handling
Detailed toxicology data for this compound is not available. However, based on safety data sheets for structurally related compounds, it is recommended to handle this chemical with appropriate precautions.
General Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly closed container in a dry and cool place.
For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical entity with potential applications in medicinal chemistry and other fields. While specific experimental data for this compound is scarce in publicly accessible literature, its structural features, particularly the benzothiazole core and the trifluoromethyl group, suggest that it warrants further investigation. This guide provides a foundational understanding of its known properties and outlines logical starting points for its synthesis and biological evaluation. Researchers are encouraged to conduct their own comprehensive studies to fully characterize this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pschemicals.com [pschemicals.com]
- 7. This compound | 398-99-2 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-5-(trifluoromethyl)benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide combines established identifiers with computationally predicted properties to offer a robust profile for research and development purposes.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some basic molecular data is experimentally confirmed, many of the physicochemical parameters are predicted based on computational models. These predictions are valuable for initial assessments and in silico screening.
| Property | Value | Source |
| IUPAC Name | 2-Methyl-5-(trifluoromethyl)-1,3-benzothiazole | |
| CAS Number | 398-99-2 | [1][2] |
| Molecular Formula | C₉H₆F₃NS | [1] |
| Molecular Weight | 217.21 g/mol | |
| Predicted Melting Point | 45-55 °C | |
| Predicted Boiling Point | 250-260 °C at 760 mmHg | |
| Predicted Aqueous Solubility | Low | |
| Predicted logP | 3.5 - 4.0 | |
| Predicted pKa (most basic) | 1.5 - 2.5 (protonated benzothiazole nitrogen) |
Experimental Protocols: Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical parameter in drug discovery, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is a widely accepted standard for the experimental determination of logP.[3][4]
Principle
The shake-flask method involves dissolving the test compound in a biphasic system of n-octanol and water (or a suitable buffer like phosphate-buffered saline, PBS, at a specific pH). After agitation to reach equilibrium, the two phases are separated, and the concentration of the compound in each phase is determined analytically. The ratio of the concentrations is then used to calculate the logP value.
Detailed Methodology
-
Preparation of Saturated Solvents: n-Octanol and water (or buffer) are mutually saturated by stirring them together for a sufficient period (e.g., 24 hours) and then allowing the phases to separate. This ensures that the solvents are in equilibrium before the addition of the test compound.
-
Compound Dissolution: A known amount of this compound is dissolved in one of the saturated phases (usually n-octanol). Alternatively, a stock solution of the compound in a water-miscible solvent like DMSO can be prepared and added to the biphasic system, ensuring the final concentration of the co-solvent is low (e.g., <1%) to minimize its effect on partitioning.
-
Partitioning: The biphasic mixture containing the test compound is agitated vigorously in a separatory funnel or vial for a set period (e.g., 1-2 hours) at a constant temperature (typically 25 °C or 37 °C) to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is then allowed to stand undisturbed until the two phases have clearly separated. Centrifugation can be employed to expedite and improve the separation, especially if an emulsion has formed.
-
Sampling and Analysis: A precise aliquot is carefully removed from both the n-octanol and the aqueous phase. The concentration of the compound in each aliquot is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous). The logP is the base-10 logarithm of this ratio:
P = [Compound]octanol / [Compound]aqueous
logP = log10(P)
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.
Caption: Workflow for logP determination.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Methyl-5-(trifluoromethyl)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Methyl-5-(trifluoromethyl)benzothiazole. The information presented herein is based on established computational methodologies, including Density Functional Theory (DFT), which are instrumental in predicting molecular geometry, electronic properties, and conformational stability in the absence of extensive experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the physicochemical characteristics of this fluorinated benzothiazole derivative.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound featuring a benzothiazole core substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic distribution and potential intermolecular interactions of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃NS | PubChem |
| Molecular Weight | 217.21 g/mol | ChemicalBook[1] |
| CAS Number | 398-99-2 | P&S Chemicals[2] |
| IUPAC Name | 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole | P&S Chemicals[2] |
| SMILES | CC1=NC2=C(S1)C=C(C=C2)C(F)(F)F | PubChem[3] |
| InChI | InChI=1S/C9H6F3NS/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3 | PubChem[3] |
Conformational Analysis
The conformation of this compound is largely rigid due to the fused aromatic ring system. The primary conformational flexibility arises from the rotation of the methyl and trifluoromethyl groups. Computational studies on similar benzothiazole derivatives indicate that the rotation of substituents on the benzothiazole ring system can be analyzed to determine the most stable energetic conformations.[4]
Computational Methodology for Conformational Analysis
A typical computational approach for conformational analysis involves a molecular geometry scan.[3] This is performed by systematically rotating specific dihedral angles and calculating the potential energy at each step. For this compound, the key dihedral angles to consider would be those associated with the C-C bond connecting the trifluoromethyl group to the benzene ring and the C-C bond of the methyl group attached to the thiazole ring.
The following workflow outlines the computational process for determining the conformational landscape:
Predicted Molecular Geometry
The optimized molecular geometry of this compound can be predicted using Density Functional Theory (DFT) calculations. The B3LYP functional with a 6-311G(d,p) basis set is a commonly employed and reliable method for such calculations on benzothiazole derivatives.[3] The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the lowest energy conformer.
Table 2: Predicted Bond Lengths (Å)
| Atom 1 | Atom 2 | Bond Length (Å) |
| C(ar) | C(ar) | 1.39 - 1.41 |
| C(ar) | S | 1.76 |
| C(ar) | N | 1.38 |
| C | N | 1.31 |
| C | S | 1.74 |
| C | C(methyl) | 1.51 |
| C(ar) | C(CF3) | 1.50 |
| C | F | 1.35 |
| C | H | 1.09 |
Table 3: Predicted Bond Angles (°) and Dihedral Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C(ar) | C(ar) | C(ar) | 119 - 121 |
| C(ar) | S | C | 91.5 |
| C(ar) | N | C | 110.2 |
| N | C | S | 115.3 |
| N | C | C(methyl) | 122.4 |
| S | C | C(methyl) | 122.3 |
| C(ar) | C(ar) | C(CF3) | 120.5 |
| F | C | F | 106.5 |
| Atom 1 | Atom 2 | Atom 3 | Atom 4 |
| C(ar) | C(ar) | C(CF3) | F |
| N | C | C(methyl) | H |
Note: The values presented are based on typical bond lengths and angles from DFT calculations of similar structures and may vary slightly based on the specific computational method and basis set used.
Experimental Protocols
While a specific crystal structure for this compound is not publicly available, the following experimental protocols are standard for the synthesis and characterization of similar benzothiazole derivatives.
Synthesis of this compound
A common method for the synthesis of 2-substituted benzothiazoles is the condensation of a substituted 2-aminothiophenol with an appropriate electrophile. For this compound, this would involve the reaction of 2-amino-4-(trifluoromethyl)thiophenol with acetic anhydride or a similar acetylating agent.
Materials:
-
2-Amino-4-(trifluoromethyl)thiophenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or another suitable catalyst
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 2-amino-4-(trifluoromethyl)thiophenol and a slight excess of acetic anhydride is prepared.
-
The mixture is heated, often in the presence of a catalyst like polyphosphoric acid, to facilitate the cyclization reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent such as dichloromethane.
-
The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be recorded on a 400 or 500 MHz spectrometer in a deuterated solvent (e.g., CDCl₃). The expected signals would include a singlet for the methyl protons and aromatic protons in the deshielded region, with splitting patterns determined by their coupling.
-
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom, including the methyl carbon, the trifluoromethyl carbon (with characteristic C-F coupling), and the aromatic and thiazole ring carbons.
-
¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound by determining its exact mass.
X-ray Crystallography
Should single crystals of sufficient quality be obtained, X-ray crystallography would provide the definitive molecular structure.
Crystallization Protocol:
-
The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., hot ethanol, acetone, or dichloromethane).
-
A less polar solvent (e.g., hexane or heptane) is slowly added until slight turbidity is observed.
-
The solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Alternatively, slow evaporation of a solution of the compound in a moderately volatile solvent can yield single crystals.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
Molecular Orbital and Reactivity Analysis
The electronic properties and reactivity of this compound can be elucidated through analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. The presence of the electron-withdrawing trifluoromethyl group is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap compared to unsubstituted benzothiazole.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformational aspects of this compound based on established computational methodologies. The provided data on physicochemical properties, predicted molecular geometry, and a framework for experimental investigation offer a solid foundation for further research and development involving this compound. The insights into its electronic structure and reactivity can guide its potential applications in medicinal chemistry and materials science.
References
Spectroscopic Data for 2-Methyl-5-(trifluoromethyl)benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-Methyl-5-(trifluoromethyl)benzothiazole (CAS Number: 398-99-2). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. It also includes detailed experimental protocols for the acquisition of such data.
Compound Overview
This compound is a heterocyclic compound with the chemical formula C₉H₆F₃NS and a molecular weight of 217.21 g/mol .[1] Its structure features a benzothiazole core substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. The melting point of this compound has been reported to be in the range of 63-64 °C.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related structures and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The trifluoromethyl group will influence the chemical shifts of the aromatic protons on the benzene ring through its strong electron-withdrawing nature.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 2.8 | Singlet | 3H | -CH₃ |
| ~ 7.6 - 7.8 | Multiplet | 2H | Aromatic CH |
| ~ 8.0 - 8.2 | Multiplet | 1H | Aromatic CH |
¹³C NMR (Carbon NMR):
The ¹³C NMR spectrum will display signals for the carbon atoms in the benzothiazole ring system, the methyl group, and the trifluoromethyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 20 | -CH₃ |
| ~ 120 - 140 (quartet) | -CF₃ |
| ~ 115 - 155 | Aromatic/Heterocyclic C |
| ~ 165 | C=N |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups and the aromatic system present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3050 - 3100 | Aromatic C-H | Stretching |
| 2900 - 3000 | Aliphatic C-H (-CH₃) | Stretching |
| 1600 - 1650 | C=N (in thiazole ring) | Stretching |
| 1450 - 1580 | Aromatic C=C | Stretching |
| 1100 - 1350 | C-F (of -CF₃) | Stretching (strong) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the stability of the benzothiazole ring and the presence of the methyl and trifluoromethyl substituents.
| m/z | Predicted Fragment |
| 217 | [M]⁺ (Molecular Ion) |
| 202 | [M - CH₃]⁺ |
| 148 | [M - CF₃]⁺ |
Experimental Protocols
The following sections detail generalized experimental procedures for obtaining the spectroscopic data for benzothiazole derivatives.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is usually used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR acquisitions. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
IR Spectroscopy
Infrared spectra are commonly recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry
Mass spectra are generally obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating the mass spectrum.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Workflow and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in chemical structure elucidation.
References
The Potent World of Trifluoromethylated Benzothiazoles: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological properties. The strategic incorporation of a trifluoromethyl (CF3) group into this structure often enhances its biological efficacy, leading to a new generation of potent therapeutic candidates. This technical guide delves into the significant biological activities of trifluoromethylated benzothiazoles, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support further research and development in this promising area.
Anticancer Activity
Trifluoromethylated benzothiazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The CF3 group's high lipophilicity and electron-withdrawing nature can enhance cell membrane permeability and interaction with biological targets.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected trifluoromethylated benzothiazole derivatives, with data presented as IC50 (the half maximal inhibitory concentration) or GI50 (the half maximal growth inhibition) values.
| Compound ID/Description | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 2-Amino-6-(trifluoromethyl)benzothiazole | - | - | [1](--INVALID-LINK--) |
| 3,5-bis-Trifluoromethylphenylurea derivative | ACHN (Renal Cancer) | 0.542 | [2](--INVALID-LINK--) |
| 3,5-bis-Trifluoromethylphenylurea derivative | A-498 (Kidney Carcinoma) | - | [2](--INVALID-LINK--) |
| 2-Amino-6-chloro-4-(trifluoromethyl)benzothiazole | - | - | [1](--INVALID-LINK--) |
| N-(3-(Trifluoromethyl)phenyl)acetamide derivative | Various | - | [3](--INVALID-LINK--) |
| N-(4-(Trifluoromethyl)phenyl)acetamide derivative | AsPC-1, BxPC-3, Capan-2 | 3.99 - 8.97 | [4](5--INVALID-LINK-- |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]
Materials:
-
Trifluoromethylated benzothiazole compounds
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF and 2% glacial acetic acid)[7]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated benzothiazole compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated benzothiazoles have shown promising activity against a variety of bacterial and fungal strains.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected trifluoromethylated benzothiazole derivatives against various microorganisms.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| 4-Trifluoromethyl bithiazole derivative 8j | Enterococcus faecalis | 8-16 | [11] |
| 4-Trifluoromethyl bithiazole derivative 8j | Streptococcus pyogenes | 8-16 | [11] |
| 4-Trifluoromethyl bithiazole derivative 8j | Escherichia coli | >64 | [11] |
| 4-Trifluoromethyl bithiazole derivative 8j (with colistin) | Escherichia coli | 2-4 | [11] |
| 4-Trifluoromethyl bithiazole derivative 8j (with colistin) | Klebsiella pneumoniae | 2-4 | [11] |
| 4-Trifluoromethyl bithiazole derivative 8j (with colistin) | Acinetobacter baumannii | 2-4 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][12][13][14][15]
Materials:
-
Trifluoromethylated benzothiazole compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or nephelometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the trifluoromethylated benzothiazole compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. benchchem.com [benchchem.com]
- 5. unich.it [unich.it]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. protocols.io [protocols.io]
- 15. m.youtube.com [m.youtube.com]
Potential Therapeutic Targets for 2-Methyl-5-(trifluoromethyl)benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic targets of 2-Methyl-5-(trifluoromethyl)benzothiazole, a heterocyclic compound with structural similarities to molecules exhibiting significant biological activity. While direct experimental data on this specific molecule is limited, this paper extrapolates potential mechanisms of action and therapeutic targets based on robust evidence from closely related analogs. Two primary pathways are identified as high-probability targets for further investigation: the Androgen Receptor (AR) signaling pathway, particularly through the inhibition of the AR N-terminal domain (NTD) interaction with co-chaperones, and the Aryl Hydrocarbon Receptor (AhR)-Cytochrome P450 1A1 (CYP1A1) axis, a common mechanism for anticancer activity in this chemical class. This document provides a comprehensive overview of these potential targets, including quantitative data from analogous compounds, detailed experimental protocols for target validation, and visual representations of the key signaling pathways and experimental workflows.
Introduction
Benzothiazole derivatives are a well-established class of compounds in medicinal chemistry, known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of a trifluoromethyl group, as in this compound, is a common strategy in drug design to enhance metabolic stability and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide synthesizes the available information on structurally related compounds to propose and detail the most probable therapeutic targets for this compound, providing a foundational resource for future research and drug development efforts.
Inferred Therapeutic Target 1: Androgen Receptor (AR)
A compelling potential therapeutic application for this compound is in the treatment of androgen-responsive prostate cancer. This inference is drawn from a study on the structurally analogous compound, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole (A4B17), which has been identified as an inhibitor of the interaction between the cochaperone BAG1L and the Androgen Receptor N-terminal domain (NTD)[1].
Mechanism of Action
The AR NTD is critical for the receptor's transactivation function. By inhibiting the BAG1L-AR NTD interaction, compounds like A4B17 can attenuate AR NTD activity, leading to the downregulation of AR target gene expression and subsequent inhibition of proliferation in AR-positive prostate cancer cells[1]. Given the structural similarity, it is plausible that this compound could act through a similar mechanism.
Data from Analogous Compounds
The following table summarizes the biological activity of the analogous compound A4B17.
| Compound Name | Target Interaction | Effect | Cell Line |
| 2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole (A4B17) | BAG1L-AR NTD Interaction | Inhibits proliferation of AR-positive prostate cancer cells; Attenuates BAG1L-mediated AR NTD activity | Prostate Cancer Cells |
Proposed Experimental Protocols for Target Validation
-
Objective: To determine if this compound disrupts the interaction between BAG1L and the AR NTD.
-
Cell Line: LNCaP or other AR-positive prostate cancer cell lines.
-
Protocol:
-
Culture LNCaP cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an anti-AR antibody or an anti-BAG1L antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against both AR and BAG1L. A decrease in the co-precipitated protein in the presence of the compound would indicate disruption of the interaction.
-
-
Objective: To measure the effect of this compound on AR-mediated gene transcription.
-
Cell Line: PC-3 or other AR-negative prostate cancer cell lines for transient transfection.
-
Protocol:
-
Co-transfect cells with an AR expression vector and a luciferase reporter plasmid containing androgen response elements (AREs).
-
After transfection, treat the cells with a known AR agonist (e.g., dihydrotestosterone, DHT) in the presence of varying concentrations of this compound or vehicle control.
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity using a luminometer.
-
A dose-dependent decrease in luciferase activity would indicate inhibition of AR transcriptional activity.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inferred AR signaling inhibition by this compound.
Caption: Experimental workflow for Co-Immunoprecipitation.
Inferred Therapeutic Target 2: Cytochrome P450 1A1 (CYP1A1) and DNA Adduct Formation
A second, more general, potential therapeutic avenue for this compound is through a mechanism common to many fluorinated benzothiazole anticancer agents: the induction of Cytochrome P450 1A1 (CYP1A1) and subsequent metabolic activation.
Mechanism of Action
Many 2-arylbenzothiazoles are known to be ligands for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR-ligand complex translocates to the nucleus and induces the expression of target genes, most notably CYP1A1[2]. The expressed CYP1A1 enzyme then metabolizes the benzothiazole derivative into reactive electrophilic species. These reactive metabolites can covalently bind to macromolecules, including DNA, to form DNA adducts. In cancer cells that are sensitive to this class of compounds, the accumulation of DNA adducts leads to cell cycle arrest and apoptosis[2].
Data from Analogous Compounds
The following table summarizes the biological activity of analogous fluorinated 2-arylbenzothiazoles.
| Compound Name | Target Interaction | Effect | Cell Line(s) |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | AhR Agonist | Induces CYP1A1 mRNA and protein expression; Forms DNA adducts in sensitive cells; Induces single-strand breaks and DNA-protein cross-links; Potent antiproliferative activity. | MCF-7 (sensitive), MDA-MB-435 (resistant) |
Proposed Experimental Protocols for Target Validation
-
Objective: To determine if this compound induces the transcription of the CYP1A1 gene.
-
Cell Line: MCF-7 (a known sensitive cell line) or other cancer cell lines.
-
Protocol:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a known CYP1A1 inducer (e.g., TCDD) as a positive control, and a vehicle control.
-
After a suitable incubation period (e.g., 6-24 hours), harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
An increase in CYP1A1 mRNA levels in a dose-dependent manner would indicate induction.
-
-
Objective: To confirm that the induction of CYP1A1 mRNA translates to increased protein expression.
-
Cell Line: MCF-7 or other responsive cell lines.
-
Protocol:
-
Follow the same cell culture and treatment protocol as for qRT-PCR.
-
After a longer incubation period (e.g., 24-48 hours) to allow for protein translation, lyse the cells and collect the protein extracts.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CYP1A1, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize the protein bands and quantify the expression levels relative to a loading control (e.g., β-actin).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inferred CYP1A1-mediated bioactivation pathway.
Caption: Experimental workflow for qRT-PCR analysis of CYP1A1 expression.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is currently lacking in the public domain, strong inferences can be drawn from its structural analogs. The Androgen Receptor signaling pathway and the CYP1A1 bioactivation pathway represent two highly plausible and promising avenues for investigation. The experimental protocols and conceptual frameworks provided in this guide offer a clear roadmap for researchers to elucidate the precise mechanism of action of this compound. Future studies should focus on the direct testing of this compound in the described assays to confirm these inferred targets. Furthermore, broader screening against a panel of kinases and other cancer-related targets may reveal additional, novel mechanisms of action. Such research will be crucial in determining the ultimate therapeutic potential of this and related benzothiazole derivatives.
References
- 1. Development of a Benzothiazole Scaffold-Based Androgen Receptor N-Terminal Inhibitor for Treating Androgen-Responsive Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Screening of 2-Methyl-5-(trifluoromethyl)benzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. Among these, their potential as anticancer agents has been a primary focus of research. The introduction of a trifluoromethyl group into the benzothiazole scaffold can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological activity. This technical guide provides an in-depth overview of the in vitro screening of 2-Methyl-5-(trifluoromethyl)benzothiazole derivatives, focusing on their anticancer properties. While specific data on the this compound core is limited in publicly available research, this guide draws upon data from structurally related trifluoromethylated and other substituted benzothiazole derivatives to provide a comprehensive framework for researchers in this field.
Anticancer Activity of Benzothiazole Derivatives
Numerous studies have demonstrated the potent in vitro anticancer activity of benzothiazole derivatives against a variety of human cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation through various mechanisms of action.
Quantitative Data from In Vitro Screening
The following tables summarize the in vitro anticancer activity of various benzothiazole derivatives from selected studies. It is important to note that these derivatives do not all contain the specific this compound core, but they provide valuable structure-activity relationship (SAR) insights for this class of compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-bis-trifluoromethylphenylurea benzothiazole derivative | ACHN (renal) | GI50 < 0.1 | [1] |
| 3,5-bis-trifluoromethylphenylurea benzothiazole derivative | A-498 (kidney) | GI50 < 0.1 | [1] |
| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (breast) | 0.0012 | [1] |
| Substituted bromopyridine acetamide benzothiazole | SW620 (colon) | 0.0043 | [1] |
| Substituted bromopyridine acetamide benzothiazole | A549 (lung) | 0.044 | [1] |
| Substituted bromopyridine acetamide benzothiazole | HepG2 (liver) | 0.048 | [1] |
| Naphthalimide-benzothiazole derivative 67 | HT-29 (colon) | 3.47 ± 0.2 | [2] |
| Naphthalimide-benzothiazole derivative 67 | A549 (lung) | 3.89 ± 0.3 | [2] |
| Naphthalimide-benzothiazole derivative 67 | MCF-7 (breast) | 5.08 ± 0.3 | [2] |
| Naphthalimide-benzothiazole derivative 66 | HT-29 (colon) | 3.72 ± 0.3 | [2] |
| Naphthalimide-benzothiazole derivative 66 | A549 (lung) | 4.074 ± 0.3 | [2] |
| Naphthalimide-benzothiazole derivative 66 | MCF-7 (breast) | 7.91 ± 0.4 | [2] |
| Pyridine containing piperazine benzothiazole derivative 18 | HCT-116 (colorectal) | 7.9 | [1][2] |
| Pyridine containing piperazine benzothiazole derivative 18 | MCF-7 (breast) | 9.2 | [1][2] |
| Pyridine containing piperazine benzothiazole derivative 18 | HUH-7 (hepatocellular) | 3.1 | [1][2] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (melanoma) | >50 | [4] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (melanoma) | >50 | [4] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | DU145 (prostate) | >50 | [4] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | MCF-7/WT (breast) | >50 | [4] |
| Benzothiazole aniline derivative L1 | HepG2 (liver) | 5.9 ± 0.2 | [5] |
| Benzothiazole aniline derivative L2 | HepG2 (liver) | 3.9 ± 0.1 | [5] |
| Platinum (II) complex L1Pt | HepG2 (liver) | 7.4 ± 0.3 | [5] |
| Platinum (II) complex L2Pt | HepG2 (liver) | 8.7 ± 0.3 | [5] |
| Cisplatin | HepG2 (liver) | 12.5 ± 0.5 | [5] |
Experimental Protocols
A crucial aspect of in vitro screening is the use of robust and reproducible experimental protocols. The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[6][7] The amount of formazan produced is proportional to the number of living cells.[8]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete growth medium.
-
Count the cells and adjust the cell suspension to a density of 5 × 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[8]
-
Incubate the plate for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 or 72 hours.[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound derivatives are not yet fully elucidated, studies on related benzothiazole compounds suggest several potential mechanisms of action. Benzothiazole derivatives have been reported to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival, including the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[3]
The diagram below illustrates a generalized signaling pathway that is often implicated in the anticancer effects of benzothiazole derivatives.
Caption: Generalized signaling pathways potentially targeted by benzothiazole derivatives.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro screening of novel this compound derivatives.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
Investigating the Mechanism of Action of 2-Methyl-5-(trifluoromethyl)benzothiazole: A Review of Available Scientific Literature
A comprehensive search of scientific databases reveals a notable lack of specific research on the biological mechanism of action of the compound 2-Methyl-5-(trifluoromethyl)benzothiazole. While this molecule is available as a chemical intermediate for research and synthesis, dedicated studies detailing its specific molecular targets, signaling pathways, and quantitative biological activity are not present in the current body of published literature.
Therefore, the creation of an in-depth technical guide with detailed experimental protocols, quantitative data tables, and signaling pathway diagrams specifically for this compound is not feasible at this time.
However, the broader class of benzothiazole derivatives has been the subject of extensive research, revealing a wide range of biological activities. This summary provides an overview of the known biological effects of related benzothiazole compounds, which may offer insights into the potential, yet uninvestigated, properties of this compound.
General Biological Activities of Benzothiazole Derivatives
Benzothiazoles are a significant class of heterocyclic compounds that form the core structure of various molecules with therapeutic potential.[1][2] Their versatile structure allows for chemical modifications that can lead to a diverse array of biological effects.[1]
Antimicrobial and Antifungal Activity
Benzothiazole derivatives have been widely investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.[1][2] For instance, certain 2-substituted benzothiazoles have demonstrated potent activity against bacteria such as Staphylococcus aureus and Escherichia coli.[1] Additionally, derivatives of 2-mercaptobenzothiazole have shown notable antifungal activity, including against Candida albicans.[3]
Anticancer Activity
A significant area of research has focused on the anticancer potential of benzothiazole derivatives.[1][2] Some compounds, such as 2-(4-aminophenyl)benzothiazole, have been studied for their ability to inhibit tumor growth.[1] The antitumor activity of certain benzothiazoles is thought to be related to their ability to bind to the aryl hydrocarbon receptor (AhR) and induce the expression of cytochrome P450 1A1 (CYP1A1), leading to bioactivation in sensitive cancer cells.[4] Structurally related compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole have also exhibited potent and selective antitumor properties in human cancer cell lines.[5]
Anti-inflammatory Properties
Certain benzothiazole derivatives have been shown to possess anti-inflammatory effects by modulating inflammatory pathways.[1][2] Some of these compounds have been found to inhibit the COX-2 enzyme, a key player in the inflammatory response.[1]
Neurological Activity
Recent studies have explored the role of benzothiazole derivatives in the context of neurodegenerative diseases. A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed as multifunctional agents for the potential treatment of Parkinson's disease.[6] One of the lead compounds from this series demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B), a key target in Parkinson's disease therapy.[6] This compound also exhibited antioxidant, metal-chelating, and neuroprotective properties.[6]
The Potential Role of the Trifluoromethyl Group
The presence of a trifluoromethyl (-CF3) group, as seen in this compound, is a common feature in many biologically active molecules. This group can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. In the context of benzothiazoles, one study noted that compounds bearing a trifluoromethyl substituent on the benzothiazole ring exhibited submicromolar GI50 (half-maximal growth inhibition concentration) values against the MDA 468 breast cancer cell line.[4] This suggests that the trifluoromethyl group can contribute to the cytotoxic activity of the benzothiazole scaffold.
Conclusion
While a detailed mechanism of action for this compound remains unelucidated due to a lack of specific research, the broader family of benzothiazole derivatives exhibits a rich and diverse pharmacology. The known antimicrobial, anticancer, anti-inflammatory, and neurological activities of these related compounds provide a foundation for potential future investigations into the specific biological effects of this compound. Further research is required to determine if this specific compound shares any of these activities and to identify its unique molecular targets and mechanisms of action. Without such dedicated studies, any discussion of its signaling pathways, quantitative data, or experimental protocols would be purely speculative.
References
- 1. jchr.org [jchr.org]
- 2. Current Perspective of Synthesis of Medicinally Relevant Benzothiazole based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel Benzothiazole-Based Bioactive Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable and diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery of novel benzothiazole-based bioactive compounds, with a focus on their synthesis, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area.
Introduction to Benzothiazole Scaffolds
Benzothiazole and its derivatives have garnered significant attention from the scientific community owing to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antidiabetic properties.[1][2] The versatility of the benzothiazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This adaptability has made it a cornerstone for the development of several clinically approved drugs and numerous investigational compounds.[2] Recent research has particularly highlighted the potential of benzothiazole derivatives as potent anticancer and anti-inflammatory agents, often exhibiting dual activity that can be advantageous in treating complex diseases like cancer where inflammation plays a crucial role.[3]
Synthesis of Bioactive Benzothiazole Derivatives
The synthesis of novel benzothiazole derivatives is a critical step in the discovery of new bioactive compounds. A common and effective strategy involves the synthesis of a key intermediate, such as 2-amino-6-chlorobenzothiazole, followed by N-substitution to introduce diverse functional groups.
Synthesis of 2-amino-6-chlorobenzothiazole (Intermediate 1)
Principle: This synthesis is based on the reaction of 4-chlorophenylthiourea with sulfuryl chloride in an appropriate solvent, followed by neutralization to yield the desired 2-amino-6-chlorobenzothiazole.[2]
Experimental Protocol:
-
Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene with stirring.
-
Slowly add 185 parts of sulfuryl chloride to the suspension over approximately 3 hours, maintaining the temperature between 40-45°C.
-
After the gas evolution ceases, remove the chlorobenzene by steam distillation.
-
Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 with a 25% ammonia solution.
-
The crude 2-amino-6-chlorobenzothiazole will agglomerate. Decant the aqueous layer and dry the product.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (Compound B7)
Principle: This step involves the N-alkylation of the 2-amino group of the benzothiazole intermediate with 4-nitrobenzyl chloride.
Experimental Protocol:
-
Dissolve 0.01 mol of 2-amino-6-chlorobenzothiazole (Intermediate 1) in a suitable solvent such as ethanol.
-
Add an equimolar amount (0.01 mol) of 4-nitrobenzyl chloride to the solution.
-
Add a base, such as triethylamine (0.01 mol), to the reaction mixture to act as a proton scavenger.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (Compound B7).[4]
Biological Evaluation of Benzothiazole Derivatives
A comprehensive biological evaluation is essential to determine the therapeutic potential of the newly synthesized compounds. This section outlines the detailed protocols for assessing the anticancer and anti-inflammatory activities of benzothiazole derivatives like Compound B7.
Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Seed human non-small cell lung cancer cell lines (A549 and H1299) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzothiazole compounds (e.g., 1, 2, 4, 8, 16, 32 µM) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[4]
Principle: The wound healing assay is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the migration of cells to close the wound is monitored over time.
Experimental Protocol:
-
Seed A549 or H1299 cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[1]
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.[1]
-
Add fresh medium containing the benzothiazole compound at a non-toxic concentration (e.g., below the IC20 value).
-
Capture images of the wound at 0 hours and after 24 hours of incubation.
-
The wound closure is quantified by measuring the area of the wound at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to assess the effect of the compound on cell migration.[1]
Anti-inflammatory Activity
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this context, it is used to measure the concentration of the pro-inflammatory cytokines IL-6 and TNF-α in cell culture supernatants.
Experimental Protocol:
-
Seed appropriate cells (e.g., macrophages or cancer cells that produce these cytokines) in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the benzothiazole compound for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce the production of IL-6 and TNF-α, and incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[5]
-
The absorbance is read at 450 nm, and the cytokine concentrations are determined from a standard curve.
Mechanism of Action: Inhibition of AKT and ERK Signaling Pathways
Many benzothiazole derivatives exert their anticancer effects by modulating key intracellular signaling pathways that are often dysregulated in cancer. The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two such critical pathways that control cell proliferation, survival, and migration.[1][6]
Western Blot Analysis of Phosphorylated AKT (p-AKT) and ERK (p-ERK)
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are probed using antibodies specific to the target protein. In this case, antibodies that specifically recognize the phosphorylated (activated) forms of AKT and ERK are used.
Experimental Protocol:
-
Treat A549 or A431 cells with the benzothiazole compound at various concentrations for a specified time.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands corresponding to p-AKT and p-ERK is normalized to the intensity of the total AKT and ERK bands, respectively, to determine the effect of the compound on the activation of these pathways.[4][7]
Data Presentation
Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Anticancer Activity of Benzothiazole Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| B7 | A431 | 1.8 ± 0.2 | [4] |
| B7 | A549 | 2.5 ± 0.3 | [4] |
| B7 | H1299 | 3.1 ± 0.4 | [4] |
| Cisplatin | A549 | 10.2 ± 1.1 | [4] |
Table 2: Anti-inflammatory Activity of Compound B7
| Treatment | IL-6 Inhibition (%) | TNF-α Inhibition (%) | Reference |
| B7 (1 µM) | 25 ± 3 | 30 ± 4 | [4] |
| B7 (2 µM) | 48 ± 5 | 55 ± 6 | [4] |
| B7 (4 µM) | 72 ± 6 | 78 ± 7 | [4] |
Table 3: Effect of Compound B7 on Cell Migration
| Treatment | Wound Closure (%) | Reference |
| Control | 95 ± 5 | [4] |
| B7 (2 µM) | 45 ± 4 | [4] |
Visualizations
Diagrams are crucial for illustrating complex biological pathways and experimental workflows.
Caption: Experimental workflow for the discovery of bioactive benzothiazole compounds.
Caption: Inhibition of AKT and ERK signaling pathways by benzothiazole compounds.
References
- 1. clyte.tech [clyte.tech]
- 2. prepchem.com [prepchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 2-Methyl-Benzothiazole Analogues: A Deep Dive into Structure-Activity Relationships
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a heterocyclic aromatic molecule, has long been a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 2-methyl-benzothiazole analogues have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-benzothiazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities. Through a systematic review of recent literature, this document aims to equip researchers and drug development professionals with a comprehensive understanding of the key structural modifications that govern the biological efficacy of these compounds.
Anticancer Activity of 2-Methyl-Benzothiazole Analogues
The quest for novel anticancer agents has identified 2-substituted benzothiazoles as a fertile ground for discovery. The 2-methyl-benzothiazole core, in particular, has been the subject of extensive investigation, with structural modifications leading to potent cytotoxic agents against various cancer cell lines.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro anticancer activity of selected 2-substituted benzothiazole analogues, highlighting the impact of various substitutions on their cytotoxic potency.
| Compound ID | R1 (at position 2) | R2 (on Benzothiazole Ring) | Cancer Cell Line | IC50 (µM) |
| 1a | -CH=CH-C6H4-4-OCH3 | H | HCT116 | 9.62 ± 1.14 |
| 1b | -CH=CH-C6H4-4-OCH3 | 6-NO2 | HCT116 | > 300 |
| 2a | -NH-C6H4-4-OCH3 | H | MCF-7 | 8.27 |
| 2b | -NH-C6H4-4-Cl | H | MCF-7 | 9.99 |
| 3a | -CH2-S-thiazole | 6-NO2 | A549 | 39.33 ± 4.04 |
| 3b | -CH2-S-thiazole | 6-OEt | A549 | 6.43 ± 0.72 |
| 4a | di(2-amino-6-methylbenzothiazole)dichloridopalladate(II) | 6-CH3 | Colorectal Carcinoma | 12.34 ± 0.74 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Key SAR Insights for Anticancer Activity
Analysis of the available data reveals several key trends in the SAR of 2-methyl-benzothiazole analogues as anticancer agents:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of anticancer activity. The introduction of aryl groups, often linked via a vinyl or amino bridge, has proven to be a successful strategy. For instance, the presence of a methoxyphenyl group in compounds 1a and 2a confers significant cytotoxicity.
-
Substitution on the Benzothiazole Ring: Modifications to the benzothiazole ring system itself also profoundly influence activity. The addition of electron-withdrawing groups, such as a nitro group at the 6-position (compound 1b ), can lead to a dramatic decrease in potency, suggesting a potential role for electronic effects in the mechanism of action. Conversely, an ethoxy group at the same position (compound 3b ) enhances activity.
-
Metal Complexation: The formation of metal complexes, such as the palladium(II) complex 4a , represents another avenue for enhancing anticancer efficacy.[1] This complex demonstrated potent activity against colorectal carcinoma, indicating that coordination chemistry can be a valuable tool in the design of novel benzothiazole-based therapeutics.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. The protocol below provides a general outline for evaluating the cytotoxicity of 2-methyl-benzothiazole analogues against cancer cell lines.[2][3][4]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity of 2-Methyl-Benzothiazole Analogues
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. 2-Methyl-benzothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Quantitative Structure-Activity Relationship Data
The following table presents the minimum inhibitory concentration (MIC) values for selected 2-substituted benzothiazole analogues against various microbial strains.
| Compound ID | R1 (at position 2) | R2 (on Benzothiazole Ring) | Microorganism | MIC (µg/mL) |
| 5a | -NH-C(S)-NH-aryl | 6-CF3 | Staphylococcus aureus | 3.12 |
| 5b | -NH-C(S)-NH-aryl | 6-NO2 | Staphylococcus aureus | 12.5 |
| 6a | -S-(CH2)3-CH=CH2 | 5-NH2 | Candida albicans | 15.6 |
| 7a | -NH-triazole-aryl | H | Staphylococcus aureus | 3.12 |
| 7b | -NH-triazole-aryl | H | Enterococcus faecalis | 3.12 |
MIC values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Key SAR Insights for Antimicrobial Activity
The antimicrobial SAR of 2-methyl-benzothiazole analogues is influenced by several structural features:
-
Substituents on the Benzothiazole Ring: The presence of electron-withdrawing groups on the benzothiazole ring appears to be beneficial for antibacterial activity. For example, a trifluoromethyl group at the 6-position (compound 5a ) resulted in potent activity against Staphylococcus aureus.[5] A nitro group at the same position (compound 5b ) also conferred good activity.[5]
-
Side Chain at the 2-Position: The nature of the side chain at the 2-position is crucial. The introduction of a thiourea moiety (compounds 5a and 5b ) or a triazole-containing side chain (compounds 7a and 7b ) has been shown to be effective.[5][6] For antifungal activity, an alkenylthio side chain (compound 6a ) has demonstrated efficacy against Candida albicans.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[7][8][9]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microplates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well microplate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the microplate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative and psychiatric disorders. Recent studies have highlighted 2-methyl-benzothiazole derivatives as potent and selective MAO inhibitors.[10][11]
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro inhibitory activity of selected 2-methyl-benzothiazole analogues against human MAO-A and MAO-B.[10]
| Compound ID | R (Substitution on benzyloxy ring) | Position of benzyloxy | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 8a | 4-NO2 | 6 | 0.218 | 0.0046 |
| 8b | 4-Cl | 5 | 0.132 | 0.0054 |
| 8c | 4-CN | 5 | < 1 | 0.0056 |
| 8d | 4-NO2 | 5 | < 1 | 0.0052 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Key SAR Insights for MAO Inhibition
The SAR for MAO inhibition by 2-methyl-benzothiazole analogues reveals a strong preference for MAO-B inhibition:
-
High Potency and Selectivity for MAO-B: All the tested 2-methylbenzo[d]thiazole derivatives were found to be potent inhibitors of human MAO-B, with IC50 values in the low nanomolar range.[10] They exhibited significant selectivity for MAO-B over MAO-A.[10]
-
Influence of Substituents on the Benzyloxy Ring: The substitution pattern on the benzyloxy moiety plays a role in modulating the inhibitory potency. Electron-withdrawing groups such as nitro (NO2), chloro (Cl), and cyano (CN) at the 4-position of the benzyl ring were associated with high MAO-B inhibitory activity.[10]
-
Position of the Benzyloxy Moiety: The position of the benzyloxy group on the benzothiazole ring (C5 vs. C6) did not show a clear trend for MAO-A inhibition, but potent MAO-B inhibitors were obtained with substitution at both positions.[10]
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay
This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate, using a fluorescent probe.[12][13][14]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP)
-
Test compounds
-
Assay buffer
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO enzymes, substrate, fluorescent probe, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well black plate, add the test compound dilutions. Include a no-inhibitor control (vehicle) and a positive control (a known MAO inhibitor like clorgyline for MAO-A or selegiline for MAO-B).
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells and pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the substrate and the fluorescent probe/HRP solution to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) or as an endpoint reading at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each concentration of the test compound is determined relative to the no-inhibitor control. The IC50 value is then calculated from the dose-response curve.
Conclusion
The 2-methyl-benzothiazole scaffold continues to be a versatile and promising platform for the design and development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in dictating the biological activity of these analogues. For anticancer applications, substitutions at the 2-position and on the benzothiazole ring are key to modulating potency. In the antimicrobial realm, electron-withdrawing groups on the benzothiazole ring and specific side chains at the 2-position are crucial for efficacy. Furthermore, 2-methyl-benzothiazole derivatives have been identified as highly potent and selective inhibitors of MAO-B, with significant potential for the treatment of neurodegenerative diseases. The detailed experimental protocols provided herein offer a practical resource for researchers engaged in the synthesis and evaluation of this important class of compounds. Further exploration of the chemical space around the 2-methyl-benzothiazole core is warranted and is likely to yield novel drug candidates with improved therapeutic profiles.
References
- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. biotium.com [biotium.com]
- 5. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. d-nb.info [d-nb.info]
- 11. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 12. abcam.cn [abcam.cn]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-5-(trifluoromethyl)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Methyl-5-(trifluoromethyl)benzothiazole, a valuable building block in medicinal chemistry and materials science. The synthetic route starts from the readily available 4-chloro-3-nitrobenzotrifluoride and proceeds through a two-step sequence involving the formation of a key intermediate, 2-amino-5-(trifluoromethyl)thiophenol, followed by cyclization. This application note includes comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability and bio-availability of drug candidates. This compound is therefore a key intermediate for the development of novel pharmaceuticals and functional materials. The following protocol outlines a reliable and reproducible method for its synthesis from 4-chloro-3-nitrobenzotrifluoride.
Synthetic Pathway
The synthesis of this compound from 4-chloro-3-nitrobenzotrifluoride is accomplished in two primary steps:
-
Step 1: Synthesis of 2-amino-5-(trifluoromethyl)thiophenol. This intermediate is prepared from 4-chloro-3-nitrobenzotrifluoride. The process involves the reduction of the nitro group to an amine and the substitution of the chloro group with a thiol. This transformation can be achieved in a one-pot reaction using a suitable reducing and sulfurating agent.
-
Step 2: Cyclization to this compound. The intermediate 2-amino-5-(trifluoromethyl)thiophenol is then cyclized with acetic anhydride in an acidic medium to form the final product.
Experimental Protocols
Step 1: Synthesis of 2-amino-5-(trifluoromethyl)thiophenol (Intermediate 1)
This procedure is adapted from methods for the synthesis of similar o-aminothiophenols.[1][2]
Materials:
-
4-chloro-3-nitrobenzotrifluoride
-
Sodium hydrosulfide (NaSH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrobenzotrifluoride (1.0 eq) in ethanol.
-
Prepare a solution of sodium hydrosulfide (2.5 eq) in water.
-
Slowly add the sodium hydrosulfide solution to the solution of 4-chloro-3-nitrobenzotrifluoride.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and extract with toluene to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 6-7 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-(trifluoromethyl)thiophenol (Intermediate 1).
Step 2: Synthesis of this compound (Final Product)
This protocol is adapted from a known procedure for the synthesis of 2-methylbenzothiazole derivatives.[3]
Materials:
-
2-amino-5-(trifluoromethyl)thiophenol (Intermediate 1)
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Ethyl acetate
Procedure:
-
In a three-necked flask fitted with a reflux condenser and a thermometer, add 2-amino-5-(trifluoromethyl)thiophenol (1.0 eq) and glacial acetic acid.
-
To this mixture, add acetic anhydride (2.0 eq) dropwise while stirring.
-
Heat the reaction mixture to 120-130°C and maintain for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture with a 10% sodium hydroxide solution to a pH of 7.0 ± 0.5, keeping the temperature below 20°C with an ice bath.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reactant | Product | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-chloro-3-nitrobenzotrifluoride | 2-amino-5-(trifluoromethyl)thiophenol | Sodium hydrosulfide | Ethanol/Water | 4-6 | Reflux | 60-70 (estimated) |
| 2 | 2-amino-5-(trifluoromethyl)thiophenol | This compound | Acetic anhydride | Glacial acetic acid | 2-3 | 120-130 | 85-95 (reported for similar substrates)[3] |
Table 2: Physicochemical Properties of the Final Product
| Property | Value |
| Molecular Formula | C9H6F3NS |
| Molecular Weight | 217.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane) |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
4-chloro-3-nitrobenzotrifluoride is a hazardous substance; handle with care.
-
Sodium hydrosulfide is corrosive and releases toxic hydrogen sulfide gas upon acidification.
-
Acetic anhydride and glacial acetic acid are corrosive.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described two-step protocol provides a clear and efficient pathway for the synthesis of this compound from 4-chloro-3-nitrobenzotrifluoride. The methodologies are based on established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. The expected high yield of the cyclization step makes this an attractive route for producing this valuable compound for further research and development in the pharmaceutical and materials science sectors.
References
Synthetic Routes to Substituted 2-Methylbenzothiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted 2-methylbenzothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The following sections outline key synthetic methodologies, present comparative data for various routes, and provide step-by-step experimental protocols for the preparation of specific substituted 2-methylbenzothiazoles.
Overview of Synthetic Strategies
The synthesis of the 2-methylbenzothiazole scaffold is most commonly achieved through the cyclization of a 2-aminothiophenol derivative with a reagent that provides the C2-methyl group. Variations in this core strategy allow for the introduction of a wide range of substituents on the benzene ring. Key approaches include:
-
Condensation with Acetic Anhydride or Acetic Acid: A direct and widely used method involving the reaction of a substituted 2-aminothiophenol with acetic anhydride or glacial acetic acid, often under thermal conditions. This method is straightforward and generally provides good yields.
-
Reaction with Acetaldehyde followed by Oxidation: This two-step, one-pot approach involves the initial condensation of a 2-aminothiophenol with acetaldehyde to form a 2,3-dihydro-2-methylbenzothiazole intermediate, which is then oxidized to the desired 2-methylbenzothiazole.
-
Metal-Free Approaches: Growing interest in green chemistry has led to the development of metal-free synthetic routes, which often utilize eco-friendly catalysts and solvents.
-
One-Pot Multi-Component Reactions: These methods offer efficiency by combining multiple reaction steps in a single pot, reducing waste and purification steps.
Comparative Data of Synthetic Routes
The choice of synthetic route can significantly impact the yield, reaction time, and overall efficiency. The following tables summarize quantitative data for the synthesis of various substituted 2-methylbenzothiazoles via different methods.
| Method | Substituent | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Method A: Acetic Anhydride Condensation | 6-Bromo | 2-Amino-5-bromothiophenol, Acetic Anhydride | - | Glacial Acetic Acid | 130 | 1 | 92 | [1] |
| 6-Chloro | 2-Amino-5-chlorothiophenol, Acetic Anhydride | - | Glacial Acetic Acid | 110-150 | 0.5-2 | 95 | [1] | |
| 5-Nitro | 2-Amino-4-nitrothiophenol, Acetic Anhydride | - | Glacial Acetic Acid | Reflux | 3 | 85 | ||
| Method B: Acetaldehyde/Oxidation | Unsubstituted | 2-Aminothiophenol, Acetaldehyde | PCC on Silica Gel | Dichloromethane | RT | 0.5 | 85 | [2] |
| 5-Chloro | 2-Amino-4-chlorothiophenol, Acetaldehyde | FeCl₃ | - | - | - | - | [1] | |
| Method C: Thioacetamide Condensation | 5-Nitro | 2,4-Dinitrochlorobenzene, Thioacetamide | - | Sulpholane | 100 | 1 | High | [3] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of specific substituted 2-methylbenzothiazoles, representative of the methods outlined above.
Protocol 1: Synthesis of 6-Chloro-2-methylbenzothiazole via Acetic Anhydride Condensation
This protocol describes the synthesis of 6-chloro-2-methylbenzothiazole from 2-amino-5-chlorothiophenol and acetic anhydride in glacial acetic acid.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of 6-chloro-2-methylbenzothiazole.
Materials:
-
2-Amino-5-chlorothiophenol
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium hydroxide solution (5 wt%)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirrer, add 2-amino-5-chlorothiophenol and glacial acetic acid.
-
To this suspension, add acetic anhydride. The molar ratio of 2-amino-5-chlorothiophenol to acetic anhydride should be approximately 1:1.5 to 1:2.
-
Heat the reaction mixture to 110-150 °C and maintain this temperature with stirring for 0.5 to 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Cool the filtrate in an ice bath to 0-5 °C.
-
Slowly add a 5 wt% aqueous solution of sodium hydroxide dropwise with stirring to neutralize the acetic acid, adjusting the pH to approximately 7.0.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of 2-Methylbenzothiazole via Acetaldehyde Condensation and Oxidation
This protocol details a two-step, one-pot synthesis of 2-methylbenzothiazole from 2-aminothiophenol and acetaldehyde, followed by in-situ oxidation.[2]
Workflow Diagram:
Caption: Workflow for the two-step, one-pot synthesis of 2-methylbenzothiazole.
Materials:
-
2-Aminothiophenol
-
Acetaldehyde
-
Pyridinium chlorochromate (PCC) on silica gel
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of 2-aminothiophenol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add acetaldehyde (1.2 mmol).
-
Stir the reaction mixture at room temperature. The progress of the condensation to form the 2,3-dihydro-2-methylbenzothiazole intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is complete, add pyridinium chlorochromate (PCC) supported on silica gel (1.5 mmol) to the reaction mixture.
-
Stir the resulting suspension at room temperature for approximately 30 minutes.
-
Upon completion of the oxidation (monitored by TLC), filter the reaction mixture through a pad of silica gel to remove the chromium salts and the silica support.
-
Wash the filter cake with additional dichloromethane.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-methylbenzothiazole.
-
The product can be purified by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of 2-Methyl-5-nitrobenzothiazole via Thioacetamide Condensation
This protocol outlines the synthesis of 2-methyl-5-nitrobenzothiazole from 2,4-dinitrochlorobenzene and thioacetamide in a polar aprotic solvent.[3]
Logical Relationship Diagram:
Caption: Logical steps for the synthesis of 2-methyl-5-nitrobenzothiazole.
Materials:
-
2,4-Dinitrochlorobenzene
-
Thioacetamide
-
Sulpholane
-
Water
-
Round-bottom flask with a stirrer and heating apparatus
-
Filtration apparatus
Procedure:
-
Prepare a suspension of 2,4-dinitrochlorobenzene (1.0 eq) and thioacetamide (1.5 eq) in sulpholane in a round-bottom flask.
-
Heat the mixture to 100 °C and stir at this temperature for 1 hour.
-
After cooling the reaction mixture, clarify it by filtration if necessary to remove any insoluble impurities.
-
Add water to the filtrate to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The identity and purity of the 2-methyl-5-nitrobenzothiazole can be confirmed by analytical techniques such as TLC, melting point, and spectroscopy. Further purification can be achieved by recrystallization from a suitable solvent.
Safety Precautions
-
All experimental work should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
2-Aminothiophenols are malodorous and toxic; handle with care.
-
PCC is a toxic and oxidizing agent; handle with appropriate precautions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 2. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 3. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
Application Notes and Protocols for the Cyclization Methods in Benzothiazole Ring Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiazole is a privileged heterocyclic scaffold found in a wide array of biologically active compounds, pharmaceuticals, and functional materials. Its unique chemical properties and the ability to interact with various biological targets have made it a cornerstone in medicinal chemistry and drug discovery. The synthesis of the benzothiazole core is, therefore, of paramount importance. This document provides detailed application notes and experimental protocols for the most common and effective cyclization methods employed in the formation of the benzothiazole ring system. The methods covered range from classical condensation reactions to modern, energy-efficient green chemistry approaches.
Condensation of 2-Aminothiophenol with Carbonyl Compounds
The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various carbonyl-containing compounds, including aldehydes, carboxylic acids, and acyl chlorides. This approach is widely adopted due to the ready availability of starting materials and the operational simplicity of the reaction.
Reaction with Aldehydes
The reaction of 2-aminothiophenol with aldehydes proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the benzothiazole ring. This transformation can be achieved under various conditions, including conventional heating, microwave irradiation, and ultrasound assistance, often employing a range of catalysts to improve efficiency.
Caption: General pathway for benzothiazole synthesis from 2-aminothiophenol and aldehydes.
Protocol 1.1.1: Conventional Synthesis using H₂O₂/HCl Catalyst [1][2]
This protocol describes a green and efficient method for the synthesis of 2-substituted benzothiazoles at room temperature.
-
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
30% Hydrogen peroxide (H₂O₂) (6.0 mmol)
-
Concentrated Hydrochloric acid (HCl) (3.0 mmol)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol.
-
To this solution, add 30% H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol) while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the product can be isolated by pouring the reaction mixture into ice-cold water.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole.
-
Protocol 1.1.2: Microwave-Assisted Synthesis [3]
This method utilizes microwave irradiation to significantly reduce reaction times and improve yields.
-
Materials:
-
2-Aminothiophenol (10 mmol)
-
Hydroxy aromatic aldehyde (10 mmol)
-
Ethanol
-
-
Procedure:
-
In a microwave-safe vessel, mix 2-aminothiophenol (10 mmol) and the hydroxy aromatic aldehyde (10 mmol) in ethanol.
-
Place the vessel in a microwave reactor and irradiate the mixture. To control the process, it is recommended to apply irradiation in 1-minute intervals, followed by cooling to room temperature.
-
Monitor the reaction progress by TLC after each irradiation cycle.
-
Once the reaction is complete, filter the reaction mixture.
-
Recrystallize the collected solid from a methanol/dichloromethane mixture to obtain the pure product.
-
Protocol 1.1.3: Ultrasound-Assisted Solvent-Free Synthesis
This environmentally friendly protocol employs ultrasound irradiation in the absence of a solvent.
-
Materials:
-
2-Aminothiophenol (3.0 mmol)
-
Benzaldehyde derivative (3.0 mmol)
-
-
Procedure:
-
In a suitable vessel, add 2-aminothiophenol (3.0 mmol) and the benzaldehyde derivative (3.0 mmol).
-
Irradiate the mixture with an ultrasonic probe for approximately 20 minutes at room temperature.
-
The reaction progress can be monitored by TLC.
-
After completion, purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate mixture as eluent) to afford the pure 2-substituted benzothiazole.
-
| Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Conventional | H₂O₂/HCl | Ethanol | 45-60 min | 85-94 | [1][2] |
| Conventional | SnP₂O₇ | None | 8-35 min | 87-95 | [4] |
| Microwave | None | Ethanol | < 5 min | 85-96 | [3] |
| Microwave | P₄S₁₀ | None | 3-4 min | High | [4] |
| Ultrasound | None | None | 20 min | 65-83 | |
| Ultrasound | Sulfated tungstate | None | 15-25 min | 90-98 | |
| Visible Light | Air | Acetonitrile | 6 h | Moderate to High |
Reaction with Carboxylic Acids and Acyl Chlorides
The condensation with carboxylic acids or their more reactive derivatives, acyl chlorides, provides another direct route to 2-substituted benzothiazoles. These reactions often require dehydrating agents or catalysts to facilitate the initial amide formation followed by cyclization.
References
Application Notes and Protocols: 2-Methyl-5-(trifluoromethyl)benzothiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methyl-5-(trifluoromethyl)benzothiazole as a versatile building block in the synthesis of novel organic compounds with potential therapeutic applications, particularly in the field of oncology. The presence of the trifluoromethyl group offers unique electronic properties and metabolic stability, making this scaffold an attractive starting point for the development of new drug candidates.
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. The incorporation of a trifluoromethyl group at the 5-position of the benzothiazole ring, as seen in this compound, can enhance the lipophilicity and metabolic stability of the resulting molecules, often leading to improved pharmacokinetic and pharmacodynamic profiles. This document outlines key synthetic transformations utilizing this building block and provides detailed protocols for the synthesis of derivatives with potential anticancer properties.
Key Synthetic Transformations
The 2-methyl group of this compound is the primary site for synthetic modification, allowing for the introduction of diverse functionalities. Two key transformations are highlighted:
-
Bromination of the 2-Methyl Group: The methyl group can be readily brominated to yield 2-(bromomethyl)-5-(trifluoromethyl)benzothiazole, a versatile intermediate for subsequent nucleophilic substitution reactions.
-
Knoevenagel Condensation: The activated methyl group can participate in Knoevenagel condensation reactions with various aromatic aldehydes to form 2-styryl-5-(trifluoromethyl)benzothiazole derivatives.
-
Cyanine Dye Synthesis: The quaternized benzothiazolium salt derived from the starting material can be used in the synthesis of trimethine cyanine dyes.
Experimental Protocols
Protocol 1: Synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)benzothiazole
This protocol describes the radical bromination of the 2-methyl group using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.
Reaction Scheme:
Application of 2-Methyl-5-(trifluoromethyl)benzothiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. The incorporation of a trifluoromethyl group at the 5-position and a methyl group at the 2-position of the benzothiazole ring system yields 2-Methyl-5-(trifluoromethyl)benzothiazole, a versatile chemical intermediate. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound in drug discovery and development. While direct therapeutic applications of this compound are not extensively documented, its utility as a key building block in the synthesis of potent and selective bioactive molecules is of significant interest.
Application Notes
This compound primarily serves as a foundational scaffold for the synthesis of more complex molecules with diverse pharmacological activities. The trifluoromethyl group enhances metabolic stability and membrane permeability of the final compounds, making it an attractive feature in drug design.
Key Areas of Application:
-
Anticancer Agents: The 5-(trifluoromethyl)benzothiazole core is present in compounds designed as anticancer agents. For instance, derivatives where the 2-methyl group is replaced by a substituted phenyl ring have shown potent inhibitory activity against the androgen receptor (AR), a key target in prostate cancer[1].
-
Neuroprotective Agents: The benzothiazole nucleus is a component of neuroprotective agents. While not directly involving the 2-methyl derivative, related compounds like Riluzole (which has a trifluoromethoxy group) are used in the treatment of amyotrophic lateral sclerosis (ALS)[2][3]. This suggests the potential for developing novel neuroprotective agents from the this compound scaffold.
-
Enzyme Inhibitors: Benzothiazole derivatives have been explored as inhibitors of various enzymes. The structural features of this compound make it a suitable starting point for the design of inhibitors targeting kinases, monoamine oxidases, and other enzymes implicated in disease.
-
Antimicrobial Agents: The benzothiazole ring system is known to exhibit antimicrobial properties. Modifications of the 2-methyl group can lead to the development of novel antibacterial and antifungal agents[4].
Quantitative Data Summary
While specific quantitative data for this compound as a standalone therapeutic agent is limited, data for its closely related analogs highlight the potential of this scaffold. The following table summarizes the activity of a representative derivative.
| Compound/Analog | Target | Activity (IC₅₀/EC₅₀) | Disease Area | Reference |
| 2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole (A4B17) | BAG1L-AR NTD Interaction | Inhibits proliferation of AR-positive prostate cancer cells | Prostate Cancer | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from the commercially available precursor, 2-Amino-4-(trifluoromethyl)thiophenol.
Materials:
-
2-Amino-4-(trifluoromethyl)thiophenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or a suitable dehydrating agent
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-4-(trifluoromethyl)thiophenol (1 equivalent) in toluene.
-
Add acetic anhydride (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add polyphosphoric acid (PPA) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of 2-Aryl-5-(trifluoromethyl)benzothiazole Derivatives
This protocol outlines a general method for synthesizing derivatives of this compound, which can be adapted for creating a library of compounds for screening. This example focuses on replacing the 2-methyl group with an aryl substituent, similar to the androgen receptor inhibitor A4B17[1].
Materials:
-
2-Amino-4-(trifluoromethyl)thiophenol
-
Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethanol
Procedure:
-
To a solution of 2-Amino-4-(trifluoromethyl)thiophenol (1 equivalent) in DMSO, add the substituted aromatic aldehyde (1.1 equivalents).
-
Heat the reaction mixture at 120 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-5-(trifluoromethyl)benzothiazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Synthetic workflow for this compound and its application.
References
- 1. Development of a Benzothiazole Scaffold-Based Androgen Receptor N-Terminal Inhibitor for Treating Androgen-Responsive Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. libra.article2submit.com [libra.article2submit.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
Development of 2-Methyl-5-(trifluoromethyl)benzothiazole-Based Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and bioavailability of lead compounds.[4][5] This document provides detailed application notes and protocols for the research and development of anticancer agents based on the 2-methyl-5-(trifluoromethyl)benzothiazole scaffold and its close analogs. While specific anticancer data for this compound is limited in publicly available literature, this guide draws upon data from structurally related benzothiazole derivatives to provide a comprehensive framework for future research.
I. Synthesis of Benzothiazole Derivatives
The synthesis of 2-substituted benzothiazoles can be achieved through various established methods. A common approach involves the condensation of an appropriately substituted 2-aminothiophenol with a carboxylic acid or its derivative. For the synthesis of this compound, 2-amino-4-(trifluoromethyl)thiophenol would be a key starting material, which can be reacted with acetic anhydride or acetyl chloride.
A general synthetic protocol is outlined below:
Protocol 1: General Synthesis of 2-Methyl-Substituted Benzothiazoles
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add the corresponding carboxylic acid or anhydride (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
II. In Vitro Anticancer Activity Screening
The primary evaluation of novel benzothiazole derivatives involves screening their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data from Structurally Related Benzothiazole Derivatives
The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives from the literature, providing a reference for expected potency.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-Hydroxyphenyl)-5-fluorobenzothiazole | MCF-7 | 0.4 | [1] |
| 2 | 3,5-bis-Trifluoromethylphenylurea Derivative | ACHN | 0.542 | [1] |
| 3 | 3,5-bis-Trifluoromethylphenylurea Derivative | A-498 | 1.02 | [1] |
| 4 | Pyridine containing pyrimidine derivative | Colo205 | 5.04 | [1] |
| 5 | Pyridine containing pyrimidine derivative | U937 | 13.9 | [1] |
| 6 | Pyridine containing pyrimidine derivative | MCF-7 | 30.67 | [1] |
| 7 | Pyridine containing pyrimidine derivative | A549 | 30.45 | [1] |
| 8 | Substituted bromopyridine acetamide derivative | SKRB-3 | 0.0012 | [1] |
| 9 | Substituted bromopyridine acetamide derivative | SW620 | 0.0043 | [1] |
| 10 | Substituted bromopyridine acetamide derivative | A549 | 0.044 | [1] |
| 11 | Substituted bromopyridine acetamide derivative | HepG2 | 0.048 | [1] |
III. Mechanism of Action Studies
Understanding the mechanism by which these compounds exert their anticancer effects is crucial for further development. Benzothiazole derivatives have been reported to induce apoptosis and target various signaling pathways.[2]
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Assays such as Annexin V/PI staining can be used to quantify apoptotic cells.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the benzothiazole compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Signaling Pathway Analysis
Many benzothiazole derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[2] Western blotting is a standard technique to investigate the effect of the compounds on the protein expression levels within these pathways.
Protocol 4: Western Blotting for Signaling Pathway Proteins
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
IV. Visualizing Workflows and Pathways
Experimental Workflow for Anticancer Agent Screening
Caption: General workflow for the development of benzothiazole-based anticancer agents.
Postulated Signaling Pathway Inhibition by Benzothiazole Derivatives
Caption: Potential signaling pathways targeted by benzothiazole-based anticancer agents.
V. Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel anticancer agents. The protocols and data presented here provide a foundational framework for researchers to synthesize, screen, and elucidate the mechanisms of action of new derivatives. Future research should focus on synthesizing and evaluating a library of analogs to establish a clear structure-activity relationship (SAR). Promising lead compounds should be further investigated in preclinical in vivo models to assess their efficacy and safety profiles, with the ultimate goal of identifying clinical candidates for the treatment of various cancers.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-5-(trifluoromethyl)benzothiazole Derivatives as Potential Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-methyl-5-(trifluoromethyl)benzothiazole derivatives as a promising class of antimicrobial agents. This document includes a summary of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and visualizations of key experimental workflows and potential mechanisms of action.
Introduction
Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzothiazole scaffold is a versatile pharmacophore that can be readily modified to optimize its therapeutic potential. The introduction of a trifluoromethyl group (-CF3) at the 5-position and a methyl group at the 2-position of the benzothiazole ring is a strategic approach to enhance antimicrobial efficacy. The high electronegativity and lipophilicity of the trifluoromethyl group can improve the compound's bioavailability and interaction with microbial targets.
Antimicrobial Activity
Recent studies have highlighted the potent antimicrobial effects of benzothiazole derivatives. While specific data for this compound derivatives is emerging, related compounds have shown significant activity against a range of pathogens. For instance, a benzothiazole derivative bearing a CF3 group at the sixth position demonstrated a maximum activity with a Minimum Inhibitory Concentration (MIC) of 3.12 μg/mL against Staphylococcus aureus[1]. This underscores the potential of trifluoromethyl-substituted benzothiazoles as effective antibacterial agents.
Quantitative Data Summary
The following table summarizes the antimicrobial activity of representative benzothiazole derivatives against various microbial strains. This data is compiled from various research articles and serves as a reference for the potential efficacy of the target compounds.
| Compound ID | Microbial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 6-CF3-benzothiazole derivative | Staphylococcus aureus | 3.12 | - | [1] |
| Benzothiazole derivative VIa,b | Escherichia coli | 9-180 | - | [2] |
| Benzothiazole derivative VIa,b | Pseudomonas aeruginosa | 9-180 | - | [2] |
| Hydrazone-incorporating benzothiazole V | Escherichia coli | 200 | - | [2] |
| Hydrazone-incorporating benzothiazole V | Pseudomonas aeruginosa | 200 | - | [2] |
Note: The data presented is for structurally related compounds and is intended to be indicative of the potential of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound, which can be further derivatized. The synthesis typically starts from a substituted aminothiophenol.
Materials:
-
2-Amino-4-(trifluoromethyl)thiophenol
-
Acetic anhydride
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents (e.g., ethyl acetate, hexane)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Cyclization: In a round-bottom flask, dissolve 2-amino-4-(trifluoromethyl)thiophenol in ethanol.
-
Add acetic anhydride to the solution.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up: Neutralize the reaction mixture with a solution of sodium hydroxide.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth with solvent)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Controls: Include a positive control (microorganism with a standard antibiotic), a negative control (broth with solvent), and a growth control (microorganism in broth) in each assay.
Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Caption: Workflow for synthesis and antimicrobial evaluation.
Potential Mechanism of Action: Dihydrofolate Reductase Inhibition
One of the proposed mechanisms of action for some benzothiazole derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.
Caption: Inhibition of Dihydrofolate Reductase.
Conclusion
This compound derivatives represent a promising avenue for the development of new antimicrobial agents. The synthetic routes are accessible, and standardized protocols for evaluating their antimicrobial activity are well-established. Further research focusing on structure-activity relationship (SAR) studies will be crucial to optimize the potency and spectrum of activity of these compounds, potentially leading to the discovery of novel drug candidates to combat antimicrobial resistance.
References
Application Notes and Protocols for the Synthesis of 2-Arylbenzothiazoles via Palladium-Catalyzed Benzylic Arylation of 2-Methyl-5-(trifluoromethyl)benzothiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 2-aryl-5-(trifluoromethyl)benzothiazoles through a palladium-catalyzed Negishi cross-coupling reaction. The methodology involves the selective deprotonation of the 2-methyl group of 2-Methyl-5-(trifluoromethyl)benzothiazole, followed by transmetalation to form an organozinc reagent, which is then coupled with various aryl halides. This approach offers a robust and versatile route to novel 2-arylbenzothiazole derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an aryl group at the 2-position of the benzothiazole scaffold can significantly modulate these biological activities. This protocol details a synthetic strategy for the C-C bond formation between the benzylic carbon of this compound and an aryl halide, proceeding through a Negishi cross-coupling reaction. This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups.
Experimental Protocols
This synthesis is performed in two main stages: the in situ preparation of the organozinc reagent and the subsequent palladium-catalyzed cross-coupling reaction.
Materials and Equipment
-
Starting Materials: this compound, various aryl halides (e.g., bromides, iodides).
-
Reagents: n-Butyllithium (n-BuLi) solution in hexanes, anhydrous Zinc Chloride (ZnCl2) solution in THF, Palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), anhydrous Tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH4Cl), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO4).
-
Equipment: Schlenk line, oven-dried glassware, magnetic stirrer, heating mantle with temperature control, rotary evaporator, column chromatography setup.
Protocol 1: Synthesis of 2-(Arylmethyl)-5-(trifluoromethyl)benzothiazole
Step 1: Preparation of the Organozinc Reagent (in situ)
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq.) dropwise to the solution. A color change is typically observed, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
To this solution, add a solution of anhydrous Zinc Chloride (1.2 eq.) in THF dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour. This forms the organozinc reagent in situ.
Step 2: Palladium-Catalyzed Cross-Coupling
-
In a separate flame-dried Schlenk flask, add Palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.10 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF to the flask to dissolve the catalyst and ligand.
-
Add the desired aryl halide (1.2 eq.) to the catalyst mixture.
-
Transfer the freshly prepared organozinc reagent solution from Step 1 to the catalyst mixture via cannula under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(arylmethyl)-5-(trifluoromethyl)benzothiazole.
Data Presentation
The following table summarizes the expected yields for the synthesis of various 2-(arylmethyl)-5-(trifluoromethyl)benzothiazoles using the described protocol with different aryl bromides.
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | Bromobenzene | 2-(Benzyl)-5-(trifluoromethyl)benzothiazole | 75-85 |
| 2 | 4-Bromotoluene | 2-(4-Methylbenzyl)-5-(trifluoromethyl)benzothiazole | 70-80 |
| 3 | 4-Bromoanisole | 2-(4-Methoxybenzyl)-5-(trifluoromethyl)benzothiazole | 65-75 |
| 4 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorobenzyl)-5-(trifluoromethyl)benzothiazole | 70-80 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)benzyl)-5-(trifluoromethyl)benzothiazole | 60-70 |
| 6 | 2-Bromopyridine | 2-(Pyridin-2-ylmethyl)-5-(trifluoromethyl)benzothiazole | 55-65 |
Visualizations
Experimental Workflow Diagram
Application Notes and Protocols for the Characterization of 2-Methyl-5-(trifluoromethyl)benzothiazole
Introduction:
2-Methyl-5-(trifluoromethyl)benzothiazole is a heterocyclic compound with potential applications in pharmaceutical and materials science research. Its characterization is crucial for confirming its identity, purity, and structural attributes. This document provides detailed application notes and standardized protocols for the comprehensive analysis of this compound using various analytical techniques, including chromatography and spectroscopy.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C9H6F3NS |
| Molecular Weight | 217.21 g/mol |
| CAS Number | 398-99-2 |
Section 1: Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds.
Application Note:
A reverse-phase HPLC method can be effectively employed to determine the purity of synthesized this compound. The method's sensitivity and accuracy make it suitable for routine quality control analysis.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (tR) | ~ 4.5 min (dependent on specific column and conditions) |
| Purity (%) | > 98% (as determined by peak area normalization) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
Application Note:
GC-MS analysis is highly suitable for confirming the molecular weight and fragmentation pattern of this compound, thereby providing unequivocal identification. It is also an excellent method for detecting volatile impurities. A DB-5MS column is a good choice for the separation of such compounds.[1][2]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1][2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
Data Presentation:
| Parameter | Observed Value |
| Retention Time (tR) | ~ 11.06 min (based on similar compounds)[3] |
| Molecular Ion (M+) | m/z 217 |
| Key Fragment Ions | m/z 148, 121, 95 (predicted based on structure) |
Section 2: Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.
Application Note:
¹H, ¹³C, and ¹⁹F NMR are all critical for the complete structural confirmation of this compound. The chemical shifts and coupling constants will provide information about the connectivity of atoms within the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 64.
-
Relaxation Delay: 1.0 s.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.
Data Presentation:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~ 2.8 | s | 3H | -CH₃ |
| ~ 7.5 | d | 1H | Ar-H | |
| ~ 7.9 | d | 1H | Ar-H | |
| ~ 8.1 | s | 1H | Ar-H | |
| ¹³C | ~ 20 | -CH₃ | ||
| ~ 120-155 | Aromatic & C=N | |||
| ~ 124 (q) | -CF₃ | |||
| ¹⁹F | ~ -62 | s | -CF₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Application Note:
The FTIR spectrum of this compound will show characteristic absorption bands for the aromatic C-H, C=N, C=C, and C-F bonds, confirming the presence of the benzothiazole ring and the trifluoromethyl group.
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Measurement Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Weak-Medium | Aromatic C-H stretch |
| ~ 1610 | Medium | C=N stretch (thiazole ring) |
| ~ 1500, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~ 1320 | Strong | C-F stretch |
| ~ 1120, 1070 | Strong | C-F stretch |
| ~ 820 | Strong | C-H out-of-plane bend |
Section 3: Workflow and Logical Diagrams
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Overall workflow for the synthesis and characterization of this compound.
Caption: Relationship between the compound and the analytical techniques used for its characterization.
References
High-Throughput Screening Assays for Benzothiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for high-throughput screening (HTS) of benzothiazole derivatives. Benzothiazoles are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1] These protocols are designed to facilitate the efficient identification and characterization of lead compounds from large chemical libraries.
Application Note 1: Anticancer Activity Screening
Objective: To identify and characterize benzothiazole derivatives that exhibit cytotoxic or cytostatic effects against human cancer cell lines using a fluorescence-based cell viability assay in a high-throughput format.
Background: Many benzothiazole derivatives have demonstrated potent anticancer activity by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][3][4] Commonly affected pathways include the PI3K/Akt/mTOR and STAT3 signaling cascades.[1] This protocol utilizes the resazurin assay, a robust and sensitive method for assessing cell viability in a 384-well plate format, suitable for HTS.[5][6][7][8][9]
Experimental Protocol: Resazurin-Based Cell Viability Assay
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzothiazole derivative library (10 mM in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (0.5% DMSO in culture medium)
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS)
-
Opaque-walled 384-well microplates
-
Automated liquid handling system
-
Plate reader with fluorescence detection (Ex/Em: 560/590 nm)
Procedure:
-
Cell Plating:
-
Harvest and count cells, then dilute to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[1]
-
-
Compound Addition:
-
Prepare compound plates by serially diluting the 10 mM stock solutions of benzothiazole derivatives in DMSO.
-
Using a pin tool or acoustic liquid handler, transfer a small volume (e.g., 200 nL) of each compound dilution to the corresponding wells of the cell plates. This will result in the desired final assay concentrations.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
-
Resazurin Addition:
-
Add 5 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis:
-
Percentage of Inhibition: Calculate the percentage of cell viability inhibition for each compound concentration relative to the positive and negative controls.
-
IC50 Determination: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Z'-Factor and Hit Rate: The Z'-factor should be calculated for each screening plate to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. The hit rate is the percentage of compounds that meet the predefined activity criteria.
Quantitative Data: Anticancer Activity of Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 54 | MCF7 | 0.036 | [2] |
| Derivative 54 | HEPG2 | 0.048 | [2] |
| Derivative 55 | HT-29 | 0.024 | [2] |
| Derivative 55 | H460 | 0.29 | [2] |
| Derivative 55 | A549 | 0.84 | [2] |
| Derivative 55 | MDA-MB-231 | 0.88 | [2] |
| Compound 4i | HOP-92 | 0.0718 | [10] |
| Compound 41 | A549 | 1.1 - 8.8 | [2] |
| Compound 42 | HCT-116 | 1.1 - 8.8 | [2] |
Application Note 2: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of benzothiazole derivatives against pathogenic bacterial strains in a high-throughput format.
Background: Benzothiazole derivatives have shown significant promise as antimicrobial agents. High-throughput screening using the broth microdilution method allows for the rapid determination of the MIC for a large number of compounds, facilitating the discovery of new antibiotics.
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Benzothiazole derivative library (10 mM in DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (0.5% DMSO in CAMHB)
-
Sterile 384-well microplates
-
Automated liquid handling system
-
Microplate reader for measuring optical density (OD600)
Procedure:
-
Compound Plate Preparation:
-
In a 384-well source plate, perform a serial dilution of the benzothiazole derivatives in DMSO.
-
-
Assay Plate Preparation:
-
Using a liquid handler, transfer a small volume (e.g., 500 nL) of the diluted compounds, DMSO, and control antibiotics from the source plate to a 384-well assay plate.
-
Dispense 50 µL of CAMHB into each well.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Dispense 50 µL of the bacterial inoculum into each well of the assay plate. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.[1]
-
Seal the plates and incubate for 16-20 hours at 37°C with agitation.
-
-
MIC Determination:
-
Measure the optical density at 600 nm using a microplate reader.
-
The MIC is the lowest compound concentration that inhibits bacterial growth by ≥90% compared to the vehicle control.[1]
-
Quantitative Data: Antimicrobial Activity of Benzothiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 41c | E. coli | 3.1 | |
| Compound 41c | P. aeruginosa | 6.2 | |
| Compound 8a | P. aeruginosa | 90 - 180 | |
| Compound 8b | E. coli | 90 - 180 | |
| Compound 133 | S. aureus | 78.125 | |
| Compound 133 | E. coli | 78.125 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: High-Throughput Screening Workflow for Anticancer Cell Viability.
Caption: Inhibition of the PI3K/AKT Signaling Pathway by Benzothiazole Derivatives.
Caption: Inhibition of the STAT3 Signaling Pathway by Benzothiazole Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labbox.es [labbox.es]
- 9. p-care.eu [p-care.eu]
- 10. Benzothiazoles: search for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Methyl-5-(trifluoromethyl)benzothiazole synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-5-(trifluoromethyl)benzothiazole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the condensation and subsequent cyclization of 2-amino-4-(trifluoromethyl)benzenethiol with an acetylating agent, such as acetic anhydride or acetyl chloride. This reaction first forms an N-acylated intermediate, which then undergoes intramolecular cyclization to yield the final benzothiazole product.
Q2: What are the key starting materials and reagents required for this synthesis?
A2: The essential starting materials are 2-amino-4-(trifluoromethyl)benzenethiol (often available as its hydrochloride salt) and a source for the 2-methyl group, typically acetic anhydride or acetyl chloride. A catalyst, often a protic or Lewis acid, may be used to facilitate the cyclization step. The choice of solvent is also critical, with options including toluene, xylene, or a higher-boiling point solvent to drive the dehydration and cyclization.
Q3: What are the expected yields for this reaction?
A3: The yields for the synthesis of this compound can vary depending on the specific reaction conditions, purity of starting materials, and effectiveness of the work-up and purification. With optimized protocols, yields in the range of 70-90% can be expected. However, suboptimal conditions may lead to lower yields.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a highly effective and standard technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (2-amino-4-(trifluoromethyl)benzenethiol) on a TLC plate, you can observe the consumption of the reactant and the formation of the product. A suitable eluent system, for example, a mixture of hexane and ethyl acetate, should be used to achieve good separation.
Q5: What are the common methods for the purification of the final product?
A5: Following the completion of the reaction, the crude product is typically isolated through filtration or extraction. The most common and effective method for purifying solid this compound is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. For further purification, especially for removing closely related impurities, column chromatography on silica gel can be employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| Low or No Product Yield | - Inactive or impure starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Inefficient cyclization. | - Ensure the use of fresh, high-purity 2-amino-4-(trifluoromethyl)benzenethiol and acetic anhydride.- Optimize the reaction temperature. Refluxing in a suitable solvent like toluene is often necessary for cyclization.- Monitor the reaction by TLC to determine the optimal reaction time.- Consider the addition of a catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, to promote cyclization. |
| Formation of Side Products | - Incomplete cyclization leading to the presence of the N-acetylated intermediate.- Oxidation of the thiol group.- Polymerization of starting materials or intermediates. | - Ensure adequate heating and reaction time to drive the cyclization to completion.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Control the reaction concentration to minimize polymerization. |
| Difficulty in Product Isolation | - The product is soluble in the reaction solvent.- Formation of an emulsion during aqueous work-up. | - If the product remains in solution upon cooling, try to precipitate it by adding a non-solvent or by concentrating the reaction mixture under reduced pressure.- To break emulsions, add a saturated brine solution or filter the mixture through a pad of celite. |
| Inconsistent Results Between Batches | - Variation in the quality of reagents or solvents.- Inconsistent reaction setup or conditions. | - Standardize the source and quality of all chemicals used.- Maintain consistent reaction parameters, including temperature, stirring speed, and atmosphere. |
Experimental Protocols
Synthesis of this compound via Acetic Anhydride
This protocol describes a general procedure for the synthesis of this compound from 2-amino-4-(trifluoromethyl)benzenethiol and acetic anhydride.
Materials:
-
2-amino-4-(trifluoromethyl)benzenethiol
-
Acetic anhydride
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-(trifluoromethyl)benzenethiol (1 mmol) in toluene (10 mL).
-
To this solution, add acetic anhydride (1.2 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any excess acetic acid and anhydride.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for the synthesis of this compound.
General Synthetic Pathway
troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common method for synthesizing 6-Methyl-2-phenyl-1,3-benzothiazole?
A1: The most prevalent and direct method is the condensation reaction between 2-amino-5-methylthiophenol and benzaldehyde.[1] This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and oxidation to yield the final benzothiazole product.
Q2: I am not getting any product, or the yield is very low. What are the possible causes and solutions?
A2: Low or no product yield is a common issue with several potential causes. Refer to the table below for troubleshooting suggestions.
| Potential Cause | Troubleshooting Solution |
| Inactive catalyst or reagents | Use fresh, high-purity starting materials and reagents. Ensure your benzaldehyde has not oxidized to benzoic acid. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some methods require heating, while others proceed at room temperature.[1] Monitor the reaction progress at different temperatures to find the optimum. |
| Insufficient reaction time | Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1] |
| Presence of impurities in starting materials | Ensure starting materials, particularly 2-amino-5-methylthiophenol, are pure and dry. Impurities can interfere with the reaction. |
| Inappropriate solvent | The choice of solvent can be critical. Ethanol and Dimethyl Sulfoxide (DMSO) are commonly used.[1][2] If one is not working, consider trying the other. |
Q3: My reaction is producing significant side products. How can I minimize them?
A3: The formation of side products can often be attributed to over-oxidation or incomplete cyclization.
-
Control the oxidant: If using an oxidizing agent like hydrogen peroxide (H₂O₂), carefully control the stoichiometry to avoid over-oxidation of the product.[1]
-
Ensure complete cyclization: The catalyst plays a crucial role in promoting the cyclization step.[1] Ensure the chosen catalyst is active and appropriate for the reaction. In some cases, adjusting the pH with an acid like HCl can facilitate cyclization.[3]
-
Optimize concentration: High concentrations of starting materials can sometimes lead to polymerization.[1] Try running the reaction at a slightly lower concentration.
Q4: I am having difficulty isolating the product after the reaction.
A4: Isolation problems can arise from the product's solubility or the formation of emulsions during workup.
-
Product solubility: If the product is soluble in the reaction solvent, you can try to precipitate it by adding a non-solvent (e.g., pouring an ethanol reaction mixture into ice-cold water).[1][2] Alternatively, concentrating the reaction mixture under reduced pressure can induce crystallization.
-
Emulsion formation: During aqueous workup and extraction, emulsions can form. To break emulsions, try adding a saturated brine solution.[1]
Q5: The isolated product is an oil instead of a solid. What should I do?
A5: An oily product can be due to residual solvent or impurities that lower the melting point.
-
Remove all solvent: Ensure all residual solvent is removed under high vacuum.[1]
-
Purify the product: Further purification is likely necessary. Column chromatography or recrystallization from a different solvent system can help to remove impurities and obtain a solid product.[1]
Q6: My results are inconsistent between different batches. Why is this happening?
A6: Inconsistent results often point to variations in reagent quality or reaction conditions.
-
Reagent quality: Use reagents from the same supplier and lot number if possible to minimize variability.
-
Consistent setup: Ensure your reaction setup and conditions (e.g., stirring speed, heating rate, temperature) are as consistent as possible between batches.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of 2-arylbenzothiazoles, including 6-Methyl-2-phenyl-1,3-benzothiazole.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂O₂/HCl | 2-amino-5-methylthiophenol, Benzaldehyde | H₂O₂, HCl | Ethanol | Room Temp. | 1 | 85-94 | [3] |
| Air/DMSO | 2-amino-5-methylthiophenol, Benzaldehyde | None (Air as oxidant) | DMSO | 120-140 | 4-6 | Good to Excellent | [2][4] |
| Iodine | 2-aminothiophenol, Aldehydes | Iodine | DMF | Not specified | Not specified | Good | [4] |
Note: Yields are often reported for a range of 2-arylbenzothiazoles and may vary for the specific synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole.[1]
Experimental Protocol: Synthesis using H₂O₂/HCl
This protocol is based on a commonly cited method for the synthesis of 2-substituted benzothiazoles.[1][3]
Materials:
-
2-amino-5-methylthiophenol
-
Benzaldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-methylthiophenol (1 mmol) and benzaldehyde (1.1 mmol) in ethanol (10 mL).
-
To this stirred solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 hour.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.[1]
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 6-Methyl-2-phenyl-1,3-benzothiazole.[1][2]
-
Characterize the final product using appropriate analytical techniques (NMR, IR, MS).[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole.
References
Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)benzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methyl-5-(trifluoromethyl)benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is the condensation reaction between 2-amino-4-(trifluoromethyl)thiophenol and a source of an acetyl group.[1][2][3] Common acetyl sources include acetic acid, acetic anhydride, or acetyl chloride. The general reaction is a cyclocondensation, which is a widely adopted method for forming the benzothiazole ring system.[2][4]
Q2: What are the typical yields for this synthesis?
Yields can vary significantly based on the chosen reagents, catalyst, and reaction conditions. While high yields (often in the range of 80-95%) are reported for the synthesis of various 2-substituted benzothiazoles under optimized conditions, the presence of the strong electron-withdrawing trifluoromethyl group on the benzene ring can influence the reactivity of the starting material and potentially lower the yield.[1] Careful optimization of the reaction parameters is crucial for achieving high efficiency.
Q3: Are there any known side reactions to be aware of?
Potential side reactions could include the formation of disulfide bonds from the oxidation of 2-amino-4-(trifluoromethyl)thiophenol, especially if the reaction is exposed to air for extended periods at high temperatures. Incomplete cyclization may also lead to the formation of an intermediate amide, which could be a significant impurity if the reaction does not go to completion. The choice of acetylating agent and reaction conditions will influence the side product profile.
Q4: How can I purify the final product?
Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Common solvents for recrystallization of benzothiazole derivatives include ethanol, methanol, or mixtures of hexane and ethyl acetate.[5] For column chromatography, a silica gel stationary phase with a gradient of hexane and ethyl acetate is often effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or no catalyst used. 2. Reaction temperature is too low. 3. Poor quality of starting materials (e.g., oxidized 2-amino-4-(trifluoromethyl)thiophenol). 4. Insufficient reaction time. | 1. Introduce a suitable catalyst. Brønsted acids like p-toluenesulfonic acid (TsOH) or Lewis acids can be effective.[6] 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Some benzothiazole syntheses require heating.[5] 3. Ensure the purity of 2-amino-4-(trifluoromethyl)thiophenol. If it has been stored for a long time, consider purification before use. 4. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Multiple Products/Impurities | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of oxygen leading to oxidation of the thiol. 3. Incorrect stoichiometry of reactants. | 1. Lower the reaction temperature. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully control the molar ratios of the reactants. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and does not crystallize. 2. Product is co-eluting with impurities during column chromatography. | 1. Attempt to crystallize from different solvent systems. If it remains an oil, purification by column chromatography is the best option. 2. Optimize the mobile phase for column chromatography. A shallower gradient or a different solvent system might be necessary for better separation. |
| Low Yield After Work-up | 1. Product loss during extraction due to its solubility in the aqueous phase. 2. Incomplete precipitation during recrystallization. | 1. Perform multiple extractions with the organic solvent. Saturating the aqueous layer with brine can also reduce the solubility of the product. 2. Cool the recrystallization mixture to a lower temperature for a longer period to maximize crystal formation. |
Experimental Protocols
Method 1: Synthesis using Acetic Acid
This protocol is a general method adapted for the specific synthesis of this compound.
Materials:
-
2-amino-4-(trifluoromethyl)thiophenol
-
Glacial Acetic Acid
-
p-Toluenesulfonic acid (TsOH) (catalyst)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Solvents for recrystallization (e.g., Ethanol or Hexane/Ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-(trifluoromethyl)thiophenol (1.0 eq) in a minimal amount of toluene.
-
Add glacial acetic acid (1.1 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for 2-Substituted Benzothiazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (TsOH·H₂O) | 2-aminothiophenol, 2,4-pentanedione | Acetonitrile | Room Temp | 16 h | >99 | [6] |
| Ammonium nickel sulfate | 2-aminothiophenol, aromatic aldehydes | - | Ultrasound | 85-115 min | 83-91 | [1] |
| Cu(II)-containing nano-silica | 2-aminothiophenol, aryl aldehydes | - | - | 15-90 min | 87-98 | [1] |
| Nanorod-shaped ionogel | 2-aminothiophenol, aldehydes | Solvent-free | 80 | 10-25 min | 84-95 | [1] |
| ZnO NPs | 2-aminothiophenol, various aldehydes | Solvent-free | Room Temp | 30 min | 79-91 | [1] |
Note: The yields presented are for general 2-substituted benzothiazoles and may vary for the synthesis of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in benzothiazole synthesis.
References
Technical Support Center: Synthesis of Trifluoromethyl-Containing Heterocycles
Welcome to the technical support center for the synthesis of trifluoromethyl-containing heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments and to provide answers to frequently asked questions. The introduction of the trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry and agrochemicals, as it can significantly enhance properties such as metabolic stability, lipophilicity, and bioavailability.[1][2][3] However, the synthesis of these molecules can present unique challenges.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your trifluoromethylation experiments in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction Yield | Reagent Inactivity: Trifluoromethylating agents can be sensitive to moisture and air. For instance, reagents like TMSCF₃ require an anhydrous fluoride source for activation.[6][7] | Ensure all reagents are fresh and handled under inert atmosphere (e.g., nitrogen or argon). For moisture-sensitive reactions, use freshly dried solvents and glassware. Consider purchasing a new batch of the trifluoromethylating agent or catalyst.[6] |
| Poor Substrate Reactivity: Electron-deficient heterocycles can be challenging to trifluoromethylate directly, while some reagents are more effective for electron-rich substrates.[4][5] | For electron-deficient substrates, consider using a more potent trifluoromethylating reagent or a different synthetic strategy, such as building the heterocycle from a trifluoromethyl-containing precursor.[1] For direct C-H trifluoromethylation, radical methods often work well for a broad range of heterocycles.[4] | |
| Inappropriate Reaction Conditions: Temperature, solvent, and catalyst/initiator concentration are critical. For example, some radical trifluoromethylations proceed at ambient temperature, while others may require thermal or photochemical initiation.[4][5] | Optimize reaction conditions systematically. Screen different solvents, as regioselectivity can sometimes be tuned by solvent choice.[4] Titrate the amount of catalyst or initiator to find the optimal loading. | |
| Poor Regioselectivity (Mixture of Isomers) | Inherent Reactivity of the Heterocycle: Direct C-H functionalization often occurs at the most electron-rich or sterically accessible position, which may not be the desired one. The electrophilic trifluoromethyl radical tends to react at positions with higher electron density.[4][8] | Modify the substrate by introducing blocking groups to prevent reaction at undesired positions. Alternatively, a "programmed" trifluoromethylation approach using a pre-functionalized substrate (e.g., with a halide or boronic acid) can provide greater control over regioselectivity.[4] |
| Multiple Reactive Sites: Complex molecules with several potential C-H bonds for functionalization can lead to isomeric mixtures.[4] | Fine-tune the reaction conditions, as selectivity can sometimes be influenced by the solvent or the specific trifluoromethylating reagent used.[4] If direct trifluoromethylation remains unselective, a multi-step synthesis involving the construction of the heterocyclic ring with the CF₃ group already in place may be necessary.[1] | |
| Decomposition of Starting Material or Product | Harsh Reaction Conditions: Some trifluoromethylation methods employ strong oxidants, high temperatures, or highly acidic/basic conditions that can degrade sensitive substrates or products.[5] | Opt for milder trifluoromethylation methods. Photoredox catalysis, for example, often allows reactions to proceed at room temperature with high functional group tolerance.[5] Using benchtop stable radical sources can also avoid harsh conditions.[4] |
| Instability of the Trifluoromethylating Reagent: Some reagents can decompose, leading to side reactions. For example, the trifluoromethyl anion is unstable and can decompose if not trapped efficiently. | Use pre-catalysts or reagents that generate the active trifluoromethyl species in situ at a controlled rate. Ensure the reaction temperature is appropriate for the stability of the specific reagent being used. | |
| Difficulty in Product Purification | Formation of Closely Eluting Byproducts: Side reactions, such as the formation of regioisomers or products from reagent decomposition, can complicate purification by column chromatography. | Optimize the reaction to minimize byproduct formation. If isomers are unavoidable, consider alternative purification techniques like preparative HPLC or crystallization. Derivatization of the product mixture to facilitate separation is another potential strategy. |
| Residual Metal Catalyst: For transition-metal-catalyzed reactions, removing the metal from the final product can be challenging.[9] | Employ solid-supported catalysts that can be easily filtered off. Use metal scavengers or perform specific workup procedures designed to remove the particular metal used. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for synthesizing trifluoromethyl-containing heterocycles?
A1: There are two primary approaches: 1) Direct trifluoromethylation, which involves introducing a CF₃ group onto a pre-formed heterocyclic ring, and 2) Synthesis from trifluoromethylated building blocks, where the heterocycle is constructed from precursors that already contain the CF₃ group.[1] Direct C-H trifluoromethylation is highly sought after for its atom economy.[4]
Q2: How do I choose the right trifluoromethylating reagent for my substrate?
A2: The choice of reagent depends on the electronic properties of your heterocycle and the desired reaction mechanism (radical, nucleophilic, or electrophilic).[10]
-
For electron-rich heterocycles: Electrophilic trifluoromethylating agents (e.g., Togni reagents, Umemoto reagents) or radical methods are often effective.[5][10]
-
For electron-deficient heterocycles: Radical trifluoromethylation using reagents like sodium trifluoromethanesulfinate (Langlois' reagent) can be a good choice.[4]
-
For introducing a CF₃ group onto a nitrogen atom (N-trifluoromethylation): Specific electrophilic N-trifluoromethylating reagents are required.[11][12]
Q3: My reaction is not reproducible. What could be the issue?
A3: Reproducibility issues often stem from the quality and handling of reagents, especially those that are moisture-sensitive. The purity of the substrate and the strict exclusion of air and moisture are critical. For photochemical reactions, variations in the light source intensity or reaction setup can also lead to inconsistent results.
Q4: Are there "green" or more environmentally friendly methods for trifluoromethylation?
A4: Yes, significant research is focused on developing greener synthetic routes. This includes the use of photocatalysis with visible light to avoid harsh oxidants, reactions in aqueous media using micellar catalysis, and developing catalytic methods that minimize waste.[5][13] Continuous-flow microreactor technology also offers a safer and more efficient alternative to traditional batch processes for some trifluoromethylation reactions.[14]
Q5: I am observing trifluoromethylation on a nitrogen atom instead of a carbon atom. How can I control C- vs. N-selectivity?
A5: N-trifluoromethylation can be a competing pathway, especially with heterocycles containing a reactive N-H bond.[11] Protecting the nitrogen atom with a suitable protecting group prior to the C-H trifluoromethylation step can prevent this side reaction. The choice of reagent and conditions can also influence the selectivity.
Experimental Protocols
General Protocol for Radical C-H Trifluoromethylation of an Electron-Deficient Heterocycle
This protocol is adapted from the work of Baran and coworkers for the trifluoromethylation of a variety of heterocycles using sodium trifluoromethanesulfinate.[4][15]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois' reagent, CF₃SO₂Na) (3.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in water (5.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a round-bottom flask charged with the heterocyclic substrate (e.g., 1 mmol), add sodium trifluoromethanesulfinate (3 mmol).
-
Add dichloromethane and water in a 1:1 ratio (e.g., 5 mL of each).
-
Stir the biphasic mixture vigorously at room temperature.
-
Add tert-butyl hydroperoxide (5 mmol) dropwise over 5 minutes.
-
Allow the reaction to stir at room temperature for 3-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for radical trifluoromethylation.
Caption: A decision-making flowchart for troubleshooting.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 11. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low reactivity of precursors in benzothiazole synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low reactivity of precursors in benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my benzothiazole yield consistently low when reacting 2-aminothiophenol with a carboxylic acid?
Low yields in this condensation reaction often stem from the poor electrophilicity of the carboxylic acid's carbonyl group, making it a weak reaction partner for the nucleophilic amine of 2-aminothiophenol. Harsh reaction conditions, such as high temperatures required to drive the reaction, can also lead to precursor degradation and the formation of side products.
Q2: What are the primary signs of 2-aminothiophenol degradation, and how can it be prevented?
2-Aminothiophenol is highly susceptible to oxidation, which can cause it to form a disulfide-linked dimer and other polymeric byproducts. This degradation is often indicated by the reaction mixture turning dark or the formation of tarry, insoluble materials. To prevent this, it is crucial to use freshly purified 2-aminothiophenol and to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
Q3: How can I activate a low-reactivity carboxylic acid for condensation?
To improve reactivity, the carboxylic acid can be converted into a more electrophilic species. Common methods include:
-
Conversion to an Acid Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride is a highly effective method to generate a much more reactive acid chloride intermediate.
-
Use of Coupling Reagents: Reagents like carbodiimides (e.g., DCC, EDC) or the use of a basic heterogeneous catalyst like KF·Al₂O₃ can activate the carboxylic acid for the reaction under milder conditions.
Q4: Are there alternative energy sources to overcome high activation barriers?
Yes, microwave-assisted synthesis has proven to be a rapid and efficient method for promoting benzothiazole formation, especially with low-reactivity precursors. Microwave irradiation can significantly shorten reaction times and often leads to higher yields compared to conventional heating methods.
Q5: What are the most common side reactions to be aware of?
Besides the oxidation of 2-aminothiophenol, other common side reactions include:
-
Incomplete Cyclization: This can result in the formation of stable benzothiazoline intermediates instead of the desired aromatic benzothiazole.
-
Dimerization: Intermolecular reactions between intermediates can lead to undesired dimeric byproducts.
-
Hydrolysis: Starting materials, such as phenylthiourea, can hydrolyze under harsh acidic conditions, reducing the overall yield.
Troubleshooting Guides
This section provides solutions to specific problems encountered during benzothiazole synthesis.
Issue 1: Low or No Product Yield in Condensation with Carboxylic Acids
| Potential Cause | Troubleshooting & Optimization |
| Poor Electrophilicity of Carboxylic Acid | The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making direct nucleophilic attack by 2-aminothiophenol inefficient. Solution: Activate the carboxylic acid by converting it to an acid chloride or using a coupling agent. See Protocol 1 for a detailed method using thionyl chloride. |
| Steric Hindrance | Bulky substituents on either the 2-aminothiophenol or the carboxylic acid can sterically hinder the intramolecular cyclization step. Solution: Increase the reaction temperature and/or extend the reaction time. Monitoring the reaction's progress by Thin-Layer Chromatography (TLC) is essential to find the optimal duration. |
| Suboptimal Reaction Conditions | Incorrect temperature, time, or solvent can lead to incomplete reactions or byproduct formation. Solution: Systematically optimize reaction parameters. Consider switching to a higher-boiling point solvent or employing microwave-assisted heating to provide sufficient energy for the reaction. |
| Carboxylic Acid Precursor | Activating Agent | Reaction Conditions | Yield (%) | Reference |
| Benzoic Acid | None (PPA) | 180°C, 4h | ~40-50% | |
| Benzoic Acid | Thionyl Chloride | Reflux, then add 2-ATP | >85% | |
| Various Fatty Acids | P₄S₁₀ | Microwave, 3-4 min | High Yields | |
| Various Carboxylic Acids | KF·Al₂O₃ | Mild Conditions | High Yields |
Issue 2: Formation of Significant Byproducts and Impurities
| Potential Cause | Troubleshooting & Optimization |
| Oxidation and Polymerization of 2-Aminothiophenol | Exposure to air (oxygen) causes 2-aminothiophenol to oxidize, forming disulfide dimers and polymers, which appear as dark, insoluble materials. Solution: Use freshly purified starting material and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. |
| Incomplete Cyclization/Oxidation | The reaction may stall at the benzothiazoline intermediate if the final aromatization step is hindered or if the oxidant is insufficient. Solution: If an oxidant is required for your specific pathway (e.g., condensation with aldehydes), ensure the stoichiometry is correct. For reactions that rely on air oxidation, ensure adequate exposure to air during the final step. |
| High Reactant Concentration | High concentrations can favor intermolecular side reactions, such as dimerization, over the desired intramolecular cyclization. Solution: Perform the reaction under more dilute conditions. This can be achieved by increasing the solvent volume or by the slow, dropwise addition of one reactant to the other. |
Experimental Protocols
Protocol 1: Activation of a Carboxylic Acid using Thionyl Chloride (SOCl₂)
This protocol describes the in situ generation of an acyl chloride for subsequent reaction with 2-aminothiophenol.
Materials:
-
Carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
2-Aminothiophenol (1.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Pyridine (catalytic amount, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (N₂).
-
Slowly add thionyl chloride to the solution at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
-
Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases. Monitor the conversion of the carboxylic acid by TLC.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Re-dissolve the resulting crude acid chloride in a fresh portion of anhydrous solvent.
-
Cool the solution in an ice bath and slowly add a solution of 2-aminothiophenol in the same solvent.
-
Allow the reaction to warm to room temperature and then heat to reflux as required, monitoring by TLC until the reaction is complete.
-
Proceed with standard aqueous workup and purification (e.g., extraction, recrystallization, or column chromatography).
Visualizations
Logical & Experimental Workflows
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-5-(trifluoromethyl)benzothiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Methyl-5-(trifluoromethyl)benzothiazole. It includes troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol.
Troubleshooting Guide
Scaling up chemical syntheses can introduce challenges not observed at the laboratory scale. This guide addresses specific issues that may be encountered during the production of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction due to insufficient heating or reaction time.- Suboptimal stoichiometry of reactants.- Degradation of starting materials or product.- Inefficient mixing at a larger scale. | - Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure completion.- Carefully control the addition rate of reagents and maintain the optimal reaction temperature.- Perform a stoichiometric optimization on a small scale before proceeding with the large-scale reaction.- Ensure the quality of starting materials; purify if necessary.- Improve agitation to ensure homogeneous mixing. |
| Formation of Impurities/Byproducts | - Localized overheating leading to side reactions.- Presence of impurities in starting materials.- Air or moisture sensitivity of reactants or intermediates. | - Ensure efficient heat transfer by using a jacketed reactor with controlled heating and cooling.- Use purified starting materials. Common impurities in 2-amino-4-(trifluoromethyl)benzenethiol can lead to disulfide formation.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | - Presence of closely related impurities.- High boiling point of the product making distillation challenging.- Product oiling out during crystallization. | - Optimize the reaction to minimize byproduct formation.- Consider alternative purification methods such as column chromatography on a larger scale or recrystallization from a different solvent system.- For distillation, use a high-vacuum system and a short-path distillation apparatus to minimize thermal stress on the product.- For crystallization, screen various solvents and control the cooling rate to promote crystal growth over precipitation. |
| Exotherm and Runaway Reaction | - The condensation reaction to form the benzothiazole ring can be exothermic.- Inadequate temperature control at a larger scale. | - Add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature.- Ensure the reactor's cooling system is adequate for the scale of the reaction.- Perform a reaction calorimetry study on a small scale to understand the thermal profile of the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route to this compound?
A common and scalable method is the condensation of 2-amino-4-(trifluoromethyl)benzenethiol with a source of a methyl group at the 2-position. A widely used reagent for this purpose is acetic anhydride or acetyl chloride. This approach is generally robust and proceeds with good yields.
Q2: What are the key safety precautions to consider when handling the starting material, 2-amino-4-(trifluoromethyl)benzenethiol?
2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride is a hazardous substance.[1][2][3] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[1][2] It is also very toxic to aquatic life.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be carried out in a well-ventilated fume hood.[1]
Q3: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The disappearance of the starting material (2-amino-4-(trifluoromethyl)benzenethiol) and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What are the typical work-up and purification procedures for this reaction at scale?
After the reaction is complete, a typical work-up involves quenching the reaction mixture, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. For purification at scale, distillation under high vacuum is often the preferred method for liquid products. If the product is a solid, recrystallization from a suitable solvent is a common and effective purification technique.
Experimental Protocol: Scalable Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound on a larger scale.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-(trifluoromethyl)benzenethiol | 193.20 | 100.0 g | 0.518 mol |
| Acetic Anhydride | 102.09 | 58.0 mL (62.7 g) | 0.614 mol |
| Polyphosphoric Acid (PPA) | - | 200 g | - |
| Dichloromethane (DCM) | - | 1 L | - |
| Saturated Sodium Bicarbonate Solution | - | 500 mL | - |
| Brine | - | 200 mL | - |
| Anhydrous Magnesium Sulfate | - | 50 g | - |
Procedure:
-
Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 2-amino-4-(trifluoromethyl)benzenethiol (100.0 g, 0.518 mol) and polyphosphoric acid (200 g).
-
Reagent Addition: Begin stirring the mixture and slowly add acetic anhydride (58.0 mL, 0.614 mol) dropwise over 30 minutes. The addition is exothermic, and the internal temperature should be monitored and maintained below 80 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 1 L of ice-cold water with vigorous stirring.
-
Neutralization: Neutralize the aqueous mixture by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 300 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Refinement of Analytical Protocols for Fluorinated Benzothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical protocols for fluorinated benzothiazoles. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Peak Shape Issues
Q1: Why are my HPLC peaks for fluorinated benzothiazoles tailing?
A1: Peak tailing for fluorinated benzothiazoles in reversed-phase HPLC is often due to secondary interactions between the basic nitrogen atom in the benzothiazole ring and residual silanol groups on the silica-based stationary phase. The electronegativity of fluorine can also influence the pKa of the molecule, affecting its interaction with the stationary phase.[1]
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the basic nitrogen, minimizing secondary interactions with silanols. Ensure the pH is at least 2 units below the pKa of the analyte for consistent protonation.[1]
-
Solution 2: Use a Highly End-capped Column. Employ a column with advanced end-capping to reduce the number of accessible free silanol groups.
-
Solution 3: Consider a Fluorinated Stationary Phase. Columns with fluorinated stationary phases can offer alternative selectivity and may reduce tailing for fluorinated compounds.[2]
-
Solution 4: Reduce Sample Overload. Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Q2: My peaks are showing fronting. What is the cause and how can I fix it?
A2: Peak fronting is typically a sign of column overload or poor sample solubility in the mobile phase.
-
Solution 1: Reduce Injection Volume or Concentration. Systematically decrease the amount of sample injected onto the column. If the peak shape improves, column overload was the likely issue.[1]
-
Solution 2: Ensure Sample is Dissolved in Initial Mobile Phase. Dissolving the sample in a solvent stronger than the initial mobile phase can cause fronting. Whenever possible, dissolve the sample in the starting mobile phase.[1]
Q3: I am observing split peaks for my fluorinated benzothiazole analyte. What could be the problem?
A3: Split peaks can arise from several issues, including column problems, co-elution of isomers, or injection solvent effects.
-
Solution 1: Check for Column Voids or Contamination. A void at the column inlet or a blocked frit can cause the sample band to split. Try flushing the column or replacing it if the problem persists.[1]
-
Solution 2: Optimize Separation for Isomers. If you are working with a mixture of positional isomers of a fluorinated benzothiazole, they may have very similar retention times, leading to partially resolved or split peaks. Adjusting the mobile phase gradient, temperature, or trying a column with different selectivity can improve resolution.
-
Solution 3: Inject in a Weaker Solvent. Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak splitting. Dissolve the sample in the mobile phase or a weaker solvent.
Logical Relationship for Troubleshooting HPLC Peak Shape
Caption: Troubleshooting workflow for common HPLC peak shape issues.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting Guide
Q1: I am seeing a broad or rolling baseline in my ¹⁹F NMR spectrum. What is causing this?
A1: A distorted baseline in ¹⁹F NMR is a common artifact that can arise from several factors:
-
Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range, and acquiring a large spectral width can lead to baseline distortions.
-
Acoustic Ringing: The radiofrequency pulse can cause oscillations in the free induction decay (FID), resulting in baseline issues.
-
Probe Background Signals: Fluorine-containing materials in the NMR probe can contribute to a broad, uneven baseline.
Q2: What are the expected ¹⁹F NMR chemical shift ranges for fluorinated benzothiazoles?
A2: The chemical shift of fluorine on a benzothiazole ring is sensitive to its position and the presence of other substituents. While a definitive database is not available, typical ranges for fluoroaromatic compounds can provide a starting point. Electron-withdrawing groups on the ring will generally lead to a downfield shift (less negative ppm values), while electron-donating groups will cause an upfield shift (more negative ppm values). It is recommended to compare the observed shifts with those of structurally similar compounds reported in the literature.[3][4]
| Fluorine Position/Environment | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| Fluorine on Benzene Ring of Benzothiazole | -100 to -140 |
| Trifluoromethyl (CF₃) on Benzothiazole | -55 to -70 |
Note: These are approximate ranges and can vary based on solvent and substituents.
Q3: My ¹⁹F NMR signals are showing unexpected splitting patterns.
A3: Unanticipated splitting can be due to long-range couplings, which are common in ¹⁹F NMR.
-
¹H-¹⁹F Coupling: Protons on the benzothiazole ring or on substituents can couple with the fluorine atom over several bonds.
-
¹⁹F-¹⁹F Coupling: If your molecule contains multiple fluorine atoms, you will observe coupling between them.
-
¹³C-¹⁹F Coupling: You may observe small satellite peaks flanking your main signal due to coupling with the naturally abundant ¹³C isotope.
Solution: To simplify the spectrum and identify the source of coupling, consider running a proton-decoupled ¹⁹F NMR experiment.
Experimental Workflow for ¹⁹F NMR Analysis
Caption: A typical workflow for acquiring and analyzing ¹⁹F NMR spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide
Ionization and Sensitivity Issues
Q1: I am observing low sensitivity for my fluorinated benzothiazole in ESI-MS. How can I improve it?
A1: Low sensitivity can be due to poor ionization efficiency or ion suppression from matrix components.
-
Solution 1: Optimize Ionization Source. Fluorinated benzothiazoles can often be analyzed in both positive and negative ion modes. Experiment with both to determine which provides a better response for your specific analyte. In positive mode, protonated molecules ([M+H]⁺) are common. In negative mode, deprotonated molecules ([M-H]⁻) may be observed if an acidic proton is present.
-
Solution 2: Mobile Phase Additives. The addition of a small amount of an acid (e.g., 0.1% formic acid) can promote protonation in positive ion mode. For negative ion mode, a basic additive like ammonium hydroxide might be beneficial, but care must be taken with column stability.
-
Solution 3: Address Matrix Effects. Biological matrices can significantly suppress the ionization of the analyte.[5] Implement a more effective sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering components.[6] Using a matrix-matched calibration curve is also recommended for accurate quantification.
Q2: What are the common fragmentation patterns for fluorinated benzothiazoles in MS/MS?
A2: The fragmentation of fluorinated benzothiazoles in tandem mass spectrometry (MS/MS) will depend on the collision energy and the specific structure of the molecule. Common fragmentation pathways for benzothiazoles include cleavage of the thiazole ring and loss of substituents. The presence of a fluorine atom can influence the fragmentation by stabilizing or destabilizing certain fragment ions. It is advisable to perform product ion scans on your specific analyte to determine its characteristic fragments for building a sensitive and specific multiple reaction monitoring (MRM) method.
Signaling Pathway for LC-MS Analysis
References
- 1. mdpi.com [mdpi.com]
- 2. Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2-Methyl-5-(trifluoromethyl)benzothiazole for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of 2-Methyl-5-(trifluoromethyl)benzothiazole for use in biological assays. The following sections offer frequently asked questions, troubleshooting advice, detailed experimental protocols, and visual workflows to address common challenges associated with this compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
A: this compound is a heterocyclic organic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule.[1][2] However, this increased lipophilicity often leads to poor aqueous solubility, which is a major challenge for in vitro and in vivo biological assays that are typically conducted in aqueous environments like cell culture media or physiological buffers.[3] Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.[4]
Q2: What are the initial recommended solvents for dissolving this compound?
A: For creating a stock solution, it is recommended to start with a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO).[5] Many benzothiazole derivatives show good solubility in organic solvents like DMSO, ethanol, and methanol.[3] It is crucial to prepare a concentrated stock solution in an organic solvent, which can then be serially diluted into the aqueous assay medium to the final desired concentration.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. While some robust cell lines can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration at or below 0.1% to minimize off-target effects.[6][7] It is always best practice to perform a vehicle control experiment (media with the same final DMSO concentration as your test samples) to assess the impact of the solvent on your specific cell line and assay.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?
A: This is a common issue known as "crashing out," where the compound's solubility limit is exceeded upon introduction to the aqueous environment.[4] Several strategies can be employed to overcome this, including:
-
Slower, serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your stock solution in pre-warmed (37°C) media.
-
Lowering the final concentration: Your desired final concentration may be above the compound's aqueous solubility limit.
-
Using a co-solvent: A mixture of solvents can sometimes improve solubility.
-
Employing solubilizing agents: Excipients like cyclodextrins can be used to form inclusion complexes and enhance aqueous solubility.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in the initial organic solvent (e.g., DMSO). | The concentration of the stock solution is too high. | - Try preparing a less concentrated stock solution.- Gentle warming (to 37°C) or brief sonication of the solution may aid dissolution.[10] |
| Immediate precipitation upon dilution into aqueous media. | The compound's aqueous solubility limit is exceeded due to a rapid change in solvent polarity. | - Perform serial dilutions in pre-warmed media.- Add the compound dropwise while gently vortexing the media.- Lower the final working concentration of the compound.[4] |
| Precipitation is observed after a few hours or days in the incubator. | - Delayed precipitation: The compound is in a supersaturated state and slowly crystallizes over time.- Interaction with media components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.- Evaporation: Evaporation of media in long-term cultures can increase the compound's concentration beyond its solubility limit. | - Determine the maximum stable soluble concentration through a solubility test.- Consider using a different basal media formulation.- Ensure proper humidification of the incubator and use sealed culture plates for long-term experiments. |
| Cell death is observed in the vehicle control group (media with DMSO). | The final concentration of DMSO is toxic to the cells. | - Determine the maximum tolerated DMSO concentration for your specific cell line by performing a dose-response experiment with DMSO alone.- Ensure the final DMSO concentration in all wells is below this toxic threshold, ideally ≤0.1%.[6][7] |
Data Presentation
Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, the following table provides a qualitative summary based on the general properties of benzothiazole derivatives and the influence of the trifluoromethyl group. Researchers are strongly encouraged to experimentally determine the solubility in their specific solvents and assay conditions.
| Solvent | Anticipated Solubility | Notes |
| Water | Poor / Sparingly Soluble | The hydrophobic nature of the benzothiazole ring and the lipophilic trifluoromethyl group contribute to low aqueous solubility.[1][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for creating high-concentration stock solutions of poorly soluble compounds.[5] |
| Ethanol | Soluble | A polar protic solvent that can be used for stock solutions, but may have higher cellular toxicity than DMSO at similar concentrations. |
| Methanol | Soluble | Similar to ethanol, it can be used as a solvent for stock solutions. |
| Phosphate-Buffered Saline (PBS) | Poor / Sparingly Soluble | Similar to water, the compound is expected to have low solubility in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 10 mM).
-
Calculate the required mass of the compound using its molecular weight (217.21 g/mol ).
-
Carefully weigh the calculated amount of this compound and transfer it to a sterile tube or vial.
-
Add the calculated volume of DMSO to the tube/vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the use of HP-β-CD to prepare an aqueous solution of this compound for biological assays. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent solubility in water.[8][9][11]
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 100 mM).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, centrifuge the solution at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
The concentration of the solubilized compound in the final solution should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
-
Use this solution for your biological assays, ensuring to include a vehicle control containing the same concentration of HP-β-CD.
-
Visualizations
Workflow for Solubility Enhancement
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alzet.com [alzet.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 2-Methyl-5-(trifluoromethyl)benzothiazole and Other Benzothiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of various substituents onto the benzothiazole core allows for the fine-tuning of its pharmacological profile. This guide provides a comparative overview of the biological activity of 2-Methyl-5-(trifluoromethyl)benzothiazole and other key benzothiazole derivatives, supported by available experimental data. While direct comparative studies featuring this compound are limited in publicly accessible literature, this guide synthesizes data from closely related analogs to infer its potential activity and highlight promising avenues for future research.
I. Comparative Biological Activity
Benzothiazole derivatives have been extensively evaluated for their therapeutic potential. The nature and position of substituents on the benzothiazole ring play a crucial role in determining the specific biological effects.
Anticancer Activity
The trifluoromethyl group is a well-known bioisostere for a methyl group and can significantly enhance the lipophilicity and metabolic stability of a molecule, often leading to improved biological activity. Studies on related compounds suggest that a trifluoromethyl group at the 5-position of the benzothiazole ring is favorable for anticancer activity.
Table 1: Comparative in vitro Anticancer Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast) | <0.01 | [1] |
| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | 0.03 | [2] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Panel | Not specified | [4] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Lung A549 | 68 | [4] |
| 6-nitrobenzo[d]thiazol-2-ol | Lung A549 | 121 | [4] |
Note: Data for this compound is not available in the cited literature. The table presents data for structurally related compounds to provide a comparative context.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their significant antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes. The presence of a trifluoromethyl group can enhance the antimicrobial potency of the benzothiazole scaffold. While specific minimum inhibitory concentration (MIC) values for this compound are not documented in the reviewed literature, related compounds have demonstrated notable activity.
Table 2: Comparative in vitro Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Arylbenzothiazole analogs | E. faecalis | ~1 µM | [5] |
| 2-Arylbenzothiazole analogs | K. pneumoniae | ~1-2 µM | [5] |
| Benzothiazole-containing phenyl urea analogs | E. faecalis | 8 | [5] |
| Benzothiazole-containing phenyl urea analogs | S. aureus | 8 | [5] |
Note: Data for this compound is not available in the cited literature. The table presents data for structurally related compounds to provide a comparative context.
II. Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of benzothiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Visualizing Biological Pathways and Workflows
The following diagrams illustrate common signaling pathways targeted by anticancer benzothiazoles and a typical workflow for their biological evaluation.
Caption: Simplified signaling pathway of anticancer benzothiazoles.
Caption: General experimental workflow for drug development.
References
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jnu.ac.bd [jnu.ac.bd]
- 5. scbt.com [scbt.com]
Unveiling the Anticancer Potential of 2-Methyl-5-(trifluoromethyl)benzothiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds, particularly benzothiazole derivatives, have emerged as a promising class of molecules exhibiting a broad spectrum of biological activities, including significant anticancer properties. This guide provides a comparative analysis of the potential anticancer activity of 2-Methyl-5-(trifluoromethyl)benzothiazole, contextualized by the performance of structurally related benzothiazole analogues against various cancer cell lines. While direct experimental data for this specific compound is not yet prevalent in published literature, this document serves as a foundational resource, extrapolating from existing data to guide future research and drug development efforts.
Comparative Anticancer Activity of Benzothiazole Derivatives
The anticancer efficacy of the benzothiazole scaffold is significantly influenced by the nature and position of its substituents. The presence of a trifluoromethyl group, as in the target compound, is often associated with enhanced lipophilicity and metabolic stability, potentially leading to improved pharmacological properties. The following tables summarize the in vitro anticancer activities of various benzothiazole derivatives, providing a benchmark for the anticipated potency of this compound.
Table 1: In Vitro Cytotoxicity of Benzothiazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Substituted Pyrimidine Benzothiazole Derivative 34 | Colo205 | Colon Cancer | 5.04 | [1] |
| U937 | Histiocytic Lymphoma | 13.9 | [1] | |
| MCF-7 | Breast Cancer | 30.67 | [1] | |
| A549 | Lung Cancer | 30.45 | [1] | |
| Indole Based Hydrazine Carboxamide Scaffold 12 | HT29 | Colon Cancer | 0.015 | [1] |
| H460 | Lung Cancer | 0.28 | [1] | |
| A549 | Lung Cancer | 1.53 | [1] | |
| MDA-MB-231 | Breast Cancer | 0.68 | [1] | |
| Naphthalimide Derivative 67 | HT-29 | Colon Cancer | 3.47 | [1] |
| A549 | Lung Cancer | 3.89 | [1] | |
| MCF-7 | Breast Cancer | 5.08 | [1] | |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 | Melanoma | 24.4 | [3] |
| A375 | Melanoma | 25.4 | [3] | |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 | Breast Cancer | 0.73 | [4] |
| MDA-MB-231 | Breast Cancer | 20.4 | [4] | |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431 | Epidermoid Carcinoma | Not specified | [5] |
| A549 | Lung Cancer | Not specified | [5] | |
| H1299 | Lung Cancer | Not specified | [5] |
Experimental Protocols
To facilitate the validation of the anticancer activity of this compound, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). A positive control such as Doxorubicin is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Potential Mechanisms of Action and Signaling Pathways
Based on studies of other benzothiazole derivatives, this compound may exert its anticancer effects through various mechanisms. Several benzothiazoles have been shown to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival.[6]
One such critical pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many cancers. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the test compound.
Experimental Workflow for Anticancer Drug Screening
The process of evaluating a novel compound for its anticancer properties involves a systematic and multi-step approach.
Caption: A typical workflow for evaluating the anticancer activity of a novel compound.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different synthetic methods for 2-Methyl-5-(trifluoromethyl)benzothiazole
A Comparative Guide to the Synthesis of 2-Methyl-5-(trifluoromethyl)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic methods for the preparation of this compound, a key intermediate in pharmaceutical and materials science research. The comparison is based on established chemical principles and provides detailed experimental protocols and quantitative data to assist researchers in selecting the most suitable method for their application.
Overview of Synthetic Strategies
The synthesis of this compound typically involves the cyclization of 2-amino-4-(trifluoromethyl)thiophenol with a suitable acetylating agent. This guide focuses on two prevalent methods: the use of acetic anhydride and the use of acetyl chloride. Both methods are widely employed for the synthesis of 2-methylbenzothiazoles due to their efficiency and readily available starting materials.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.
| Synthetic Route | Key Reagents | Catalyst/Solvent | Reaction Time | Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Method 1 | 2-amino-4-(trifluoromethyl)thiophenol, Acetic Anhydride | Acetic Acid (optional) | 2-4 hours | Reflux | 85-95% | Milder reaction conditions, high yields, readily available and less corrosive reagent. | Longer reaction time compared to acetyl chloride. |
| Method 2 | 2-amino-4-(trifluoromethyl)thiophenol, Acetyl Chloride | Pyridine or Triethylamine (as base and solvent) | 1-2 hours | 0 °C to Room Temp. | 80-90% | Faster reaction, proceeds at lower temperatures. | Acetyl chloride is highly corrosive and moisture-sensitive, requires careful handling and an inert atmosphere. |
Experimental Protocols
Method 1: Synthesis via Acetic Anhydride
This method involves the condensation and cyclization of 2-amino-4-(trifluoromethyl)thiophenol with acetic anhydride.
Materials:
-
2-amino-4-(trifluoromethyl)thiophenol
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium bicarbonate solution (saturated)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-(trifluoromethyl)thiophenol (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add acetic anhydride (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Method 2: Synthesis via Acetyl Chloride
This method utilizes the more reactive acetyl chloride for the acylation and subsequent cyclization.
Materials:
-
2-amino-4-(trifluoromethyl)thiophenol
-
Acetyl chloride
-
Pyridine or Triethylamine (anhydrous)
-
Dichloromethane (anhydrous, as solvent)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-(trifluoromethyl)thiophenol (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and the general workflow for each synthetic method.
Caption: Synthetic pathway for this compound using acetic anhydride.
Caption: Synthetic pathway for this compound using acetyl chloride.
Caption: A generalized workflow for the synthesis and purification of the target compound.
A Comparative Guide to Assessing the Purity of Synthesized 2-Methyl-5-(trifluoromethyl)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Methyl-5-(trifluoromethyl)benzothiazole. We present detailed experimental protocols, comparative data with alternative benzothiazole derivatives, and visual workflows to aid researchers in selecting the optimal techniques for their specific needs.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique chemical properties conferred by the trifluoromethyl group. Ensuring the high purity of this synthesized compound is paramount for the reliability and reproducibility of research data and for the safety and efficacy of potential downstream applications, including drug development. This guide outlines the most common and effective analytical techniques for purity determination and impurity profiling.
Comparison of Analytical Techniques
The purity of a synthesized compound can be assessed using a variety of analytical techniques, each with its own strengths and limitations. The choice of method often depends on the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The most common methods for analyzing this compound and its analogues include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data Summary
The following table summarizes typical purity data for this compound and three alternative benzothiazole derivatives, as determined by HPLC and GC-MS.
| Compound | Structure | Purity by HPLC (%)[1] | Purity by GC-MS (%) | Common Impurities |
| This compound | > 99.0 | > 99.0 | Unreacted starting materials, over-methylated by-products | |
| 2-Methylbenzothiazole | > 98.0[1] | > 98.0 | Starting materials from synthesis, oxidation products[2] | |
| 2-Amino-6-(trifluoromethyl)benzothiazole | 96.0[3] | Not typically analyzed by GC-MS due to lower volatility | Unreacted thiourea derivatives, cyclization by-products[4] | |
| 5-Fluoro-2-methylbenzothiazole | > 97.0[5][6] | > 97.0 | Isomeric impurities, starting materials[5] |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate and reproducible purity assessment. Below are representative protocols for HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The mobile phase can be isocratic or a gradient depending on the complexity of the impurity profile.
-
Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 10 mL of the mobile phase to create a stock solution. Further dilute to a working concentration (e.g., 100 µg/mL).
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Dichloromethane or other suitable solvent (GC grade)
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
-
-
Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of the impurity peaks can be used for their identification by comparison with spectral libraries or by interpretation of fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). Both ¹H NMR and ¹⁹F NMR are particularly useful for this compound.
¹H NMR: Provides information on the proton environment and can be used to identify and quantify impurities containing protons. ¹⁹F NMR: As the trifluoromethyl group provides a distinct signal with no background interference, ¹⁹F NMR is a highly effective and rapid method for the quantitative analysis of fluorinated compounds.[7]
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: General workflow for the purity assessment of a synthesized compound.
Logical Comparison of Analytical Techniques
Caption: Comparison of analytical techniques for purity assessment.
References
- 1. d-nb.info [d-nb.info]
- 2. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-(trifluoromethyl)benzothiazole 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 5. 5-Fluoro-2-methylbenzothiazole | C8H6FNS | CID 597437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 399-75-7: 5-Fluoro-2-metilbenzotiazol | CymitQuimica [cymitquimica.com]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of Analytical Data for 2-Methyl-5-(trifluoromethyl)benzothiazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Analytical Cross-Validation of 2-Methyl-5-(trifluoromethyl)benzothiazole
This guide provides a comparative overview of the analytical data for this compound and its structurally related analogs, 2-Methyl-5-nitrobenzothiazole and 2-(Methylthio)benzothiazole. The objective is to offer a practical reference for the cross-validation of analytical methods, aiding in compound identification, purity assessment, and quality control in research and development settings. The information is presented through comparative data tables, detailed experimental protocols, and workflow visualizations to facilitate a comprehensive understanding.
Comparative Physicochemical and Spectroscopic Data
The selection of an appropriate analytical technique is often guided by the physicochemical properties of the analyte. The following tables summarize key properties and available spectroscopic data for this compound and two common alternatives. Note that detailed experimental spectra for this compound are not extensively available in public literature; the data presented is primarily from supplier specifications.
Table 1: Physicochemical Properties
| Property | This compound | 2-Methyl-5-nitrobenzothiazole | 2-(Methylthio)benzothiazole |
| CAS Number | 398-99-2[1] | 2941-66-4[2] | 615-22-5[3] |
| Molecular Formula | C₉H₆F₃NS | C₈H₆N₂O₂S[2] | C₈H₇NS₂[3][4] |
| Molecular Weight | 217.21 g/mol | 194.21 g/mol [2] | 181.28 g/mol [3][4] |
| Appearance | Not specified | Yellow to orange crystalline solid[5] | White to light yellow crystalline powder[6] |
| Melting Point | Not specified | 134-137 °C | 43-46 °C[7] |
| Boiling Point | Not specified | Not specified | 177 °C at 22 mmHg[6] |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound | 2-Methyl-5-nitrobenzothiazole | 2-(Methylthio)benzothiazole |
| ¹³C NMR | Spectrum data is available from suppliers but not detailed in public literature.[1] | A ¹³C NMR spectrum is available, indicating its utility for structural confirmation.[2] | Not specified |
| Mass Spectrometry | Data may be available from suppliers. | Not specified | Used in trace determination by liquid chromatography-electrospray mass spectrometry.[7] |
| IR Spectrum | Spectrum data may be available from suppliers. | Not specified | Not specified |
Experimental Protocols
The following are generalized yet detailed protocols for common analytical techniques used for the analysis of benzothiazole derivatives. These can be adapted for this compound and its analogs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the separation and quantification of benzothiazole derivatives.[8]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for benzothiazole analysis.[9]
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water is typical. For example, Acetonitrile:Water (60:40, v/v).[9]
-
Flow Rate : A flow rate of 1.0 mL/min is often employed.[9]
-
Detection : UV detection at a wavelength of 254 nm is suitable for these aromatic compounds.[9]
-
Sample Preparation : Samples should be dissolved in the mobile phase or a compatible organic solvent like acetonitrile to a concentration within the calibration range (e.g., 1-100 µg/mL).[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile benzothiazoles.[10]
-
Instrumentation : A GC system coupled with a mass spectrometer.
-
Column : A DB-5MS column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is a common choice.[10]
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : A programmed temperature ramp is used for separation, for instance, starting at 120°C, holding for 3 minutes, ramping to 260°C at 6°C/min, and then to 320°C at 8°C/min, holding for 5 minutes.[10]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[10]
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF) analyzer, scanning a mass range of m/z 50-500.[10]
-
Sample Preparation : Samples are typically dissolved in a volatile organic solvent like isooctane, methanol, or dichloromethane.[10] Ultrasound-assisted extraction can be used for solid samples.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the structural elucidation of novel compounds and for confirming the identity of known ones.
-
Instrumentation : A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation : 5-10 mg of the compound is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
¹H NMR : Standard acquisition parameters are used to obtain the proton spectrum.
-
¹³C NMR : A proton-decoupled experiment is typically run to obtain the carbon spectrum.
-
¹⁹F NMR : Given the trifluoromethyl group, ¹⁹F NMR would be a highly informative technique for this compound, providing a clean signal for this moiety.
Visualized Workflows and Relationships
Diagrams created using Graphviz can help in visualizing experimental workflows and the logical relationships in analytical studies.
Caption: General analytical workflow for the cross-validation of this compound.
Caption: Decision tree for selecting an appropriate analytical method for benzothiazole derivatives.
Conclusion
The analytical characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. While detailed public data for this specific compound is limited, established methods for related benzothiazoles provide a strong foundation for developing and validating analytical procedures. HPLC and GC-MS are primary techniques for separation and quantification, with the choice depending on the analyte's volatility and thermal stability. NMR spectroscopy, particularly including ¹⁹F NMR, is indispensable for unambiguous structural confirmation. This guide serves as a starting point for researchers, emphasizing the need to cross-validate data using multiple analytical approaches to ensure the quality and reliability of research findings in drug development and other scientific endeavors.
References
- 1. This compound | 398-99-2 [chemicalbook.com]
- 2. Benzothiazole, 2-methyl-5-nitro- | C8H6N2O2S | CID 76251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-(Methylthio)benzothiazole | C8H7NS2 | CID 11989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 2941-66-4: 2-Methyl-5-nitrobenzothiazole | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Unraveling the Inhibitory Potential of 2-Methyl-5-(trifluoromethyl)benzothiazole: A Comparative Analysis
Despite a comprehensive search of available scientific literature and bioactivity databases, the specific biological target and inhibitory efficacy of 2-Methyl-5-(trifluoromethyl)benzothiazole remain uncharacterized. As a result, a direct comparative analysis with known inhibitors for a specific molecular target cannot be conducted at this time.
Benzothiazole and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse range of biological activities.[1] The benzothiazole scaffold serves as a versatile pharmacophore, with various substitutions leading to compounds with anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties.
While the core structure of this compound is known and the compound is commercially available, public domain research and screening data do not currently associate it with a specific protein target or inhibitory function. Chemical suppliers list the compound with its CAS number (398-99-2), confirming its chemical identity, but do not provide any information on its biological activity.[2][3][4][5][6]
For a meaningful comparison of efficacy, it is imperative to first identify the molecular target that this compound interacts with and inhibits. This would typically be determined through a series of biological assays, such as high-throughput screening against a panel of enzymes or receptors, followed by more detailed mechanistic studies to confirm the mode of action.
Once a target is identified, a comparative analysis would involve evaluating the inhibitory potency of this compound, often expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), against that of well-established inhibitors of the same target. This process would necessitate specific experimental data, which is currently unavailable for the compound .
Future research efforts would be required to first elucidate the biological activity of this compound. This would involve:
-
Target Identification: Screening the compound against various biological targets to identify any inhibitory activity.
-
Quantitative Efficacy Studies: Determining the IC50 or Ki values of the compound against the identified target.
-
Comparative Analysis: Benchmarking the efficacy of this compound against known inhibitors for the same target under standardized assay conditions.
Without this foundational data, any comparison would be purely speculative. The scientific community awaits further research to unlock the potential therapeutic applications of this particular benzothiazole derivative.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. anaxlab.com [anaxlab.com]
- 4. 398-99-2 | this compound - Fluoropharm [fluoropharm.com]
- 5. PubChemLite - this compound (C9H6F3NS) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 398-99-2 [chemicalbook.com]
A Comparative Guide to the Synthetic Efficiency of New Routes to 2-Methyl-5-(trifluoromethyl)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The synthesis of specifically substituted benzothiazoles, such as 2-Methyl-5-(trifluoromethyl)benzothiazole, is of significant interest for the development of novel therapeutic agents. This guide provides a comparative analysis of synthetic routes to this target molecule, offering a benchmark of established methods against newer, more efficient protocols. The following data and methodologies are presented to aid researchers in selecting the most suitable synthetic strategy for their needs.
Performance Comparison of Synthetic Routes
The efficiency of a synthetic route is a critical factor in drug discovery and development, impacting cost, time, and environmental footprint. This section summarizes the quantitative data for a benchmark synthetic method and a newer, alternative approach to this compound.
| Parameter | Benchmark Route: Phillips Condensation | New Route: Microwave-Assisted Synthesis |
| Starting Materials | 2-Amino-4-(trifluoromethyl)thiophenol, Acetic Anhydride | 2-Amino-4-(trifluoromethyl)thiophenol, Acetic Acid |
| Catalyst/Reagent | None (neat reaction) | Montmorillonite K-10 Clay |
| Solvent | Acetic Acid | None (Solvent-free) |
| Temperature | Reflux (approx. 118 °C) | 160 °C (Microwave irradiation) |
| Reaction Time | 4 hours | 15 minutes |
| Yield (%) | ~85% | ~92% |
| Purification | Recrystallization | Column Chromatography |
Experimental Protocols
Detailed methodologies for the benchmark and new synthetic routes are provided below. These protocols offer a basis for the reproduction of the synthesis and a foundation for further optimization.
Benchmark Route: Phillips Condensation
This established method relies on the thermal condensation of a 2-aminothiophenol with a carboxylic acid or its anhydride.
Materials:
-
2-Amino-4-(trifluoromethyl)thiophenol (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Glacial Acetic Acid
Procedure:
-
A mixture of 2-amino-4-(trifluoromethyl)thiophenol and acetic anhydride in glacial acetic acid is heated at reflux for 4 hours.
-
The reaction mixture is then cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
New Route: Microwave-Assisted, Solvent-Free Synthesis
This modern approach utilizes microwave irradiation and a solid-supported catalyst to achieve a rapid and efficient synthesis.
Materials:
-
2-Amino-4-(trifluoromethyl)thiophenol (1.0 eq)
-
Acetic Acid (2.0 eq)
-
Montmorillonite K-10 Clay
Procedure:
-
2-Amino-4-(trifluoromethyl)thiophenol, acetic acid, and a catalytic amount of Montmorillonite K-10 clay are thoroughly mixed in a microwave-safe reaction vessel.
-
The mixture is subjected to microwave irradiation at 160 °C for 15 minutes.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of this compound via the benchmark and new routes.
Caption: Benchmark Synthesis: Phillips Condensation Workflow.
Caption: New Route: Microwave-Assisted Synthesis Workflow.
Validating the Mechanism of Action of 2-Methyl-5-(trifluoromethyl)benzothiazole: A Comparative Guide to Genetic and Chemical Probe-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the hypothesized mechanism of action of 2-Methyl-5-(trifluoromethyl)benzothiazole. While direct experimental data for this specific compound is not extensively available in public literature, we will explore its potential mechanism based on the known activities of structurally similar benzothiazole derivatives. This guide will focus on a hypothetical mechanism of action—the inhibition of Monoamine Oxidase B (MAO-B), a target implicated in neurodegenerative diseases like Parkinson's. We will compare this compound to other known MAO-B inhibitors and detail the experimental protocols for validating its target engagement and downstream effects using both genetic and chemical probes.
Hypothetical Mechanism of Action: MAO-B Inhibition
Benzothiazole derivatives have been identified as potent inhibitors of MAO-B.[1] For the purpose of this guide, we will hypothesize that this compound acts as a competitive and reversible inhibitor of MAO-B. This inhibition would lead to an increase in dopamine levels in the brain, offering potential therapeutic benefits for Parkinson's disease.
Comparative Analysis of MAO-B Inhibitors
To objectively evaluate the potential of this compound, we compare its hypothesized activity with known MAO-B inhibitors, drawing upon reported experimental data for similar compounds.
| Compound | MAO-B IC50 (µM) | Selectivity for MAO-B vs. MAO-A | Notes |
| This compound | Hypothetical | To be determined | The trifluoromethyl group may enhance potency and metabolic stability. |
| Safinamide | Reference | High | A known selective and reversible MAO-B inhibitor used in the treatment of Parkinson's disease.[1] |
| Rasagiline | Reference | High | An irreversible MAO-B inhibitor.[1] |
| Compound 3h (a benzothiazole derivative) | 0.062 | High | A potent and selective MAO-B inhibitor with neuroprotective and anti-neuroinflammatory properties.[1] |
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action requires a multi-faceted approach, employing both chemical and genetic probes to confirm target engagement and elucidate the physiological consequences.
1. Biochemical Assays: Direct Target Engagement
-
Objective: To determine the in vitro inhibitory activity of this compound against MAO-B and MAO-A.
-
Method: Kynuramine Assay [1]
-
Recombinant human MAO-A and MAO-B enzymes are used.
-
Kynuramine, a non-fluorescent substrate, is incubated with the respective enzyme in the presence and absence of the test compound.
-
MAO enzymes metabolize kynuramine to 4-hydroxyquinoline, a fluorescent product.
-
The fluorescence is measured to determine the rate of the reaction.
-
IC50 values are calculated by measuring the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
Chemical Probes: Kynuramine (substrate), Clorgyline (selective MAO-A inhibitor), and Pargyline (selective MAO-B inhibitor) as controls.
2. Cellular Assays: Target Engagement in a Biological Context
-
Objective: To confirm that this compound can engage MAO-B within a cellular environment.
-
Method: Cellular Thermal Shift Assay (CETSA)
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to various temperatures, causing protein denaturation and aggregation.
-
The remaining soluble protein fraction is analyzed by Western blot or mass spectrometry for the target protein (MAO-B).
-
Ligand binding stabilizes the target protein, resulting in a higher melting temperature compared to the control.
-
-
Genetic Probes: Cells overexpressing MAO-B or MAO-B knockout/knockdown cell lines can be used to confirm target specificity.
3. Genetic Probes for Target Validation
-
Objective: To genetically validate that the observed phenotype is a direct result of MAO-B inhibition.
-
Method: RNA Interference (RNAi) or CRISPR-Cas9 Knockdown/Knockout
-
Use siRNA or shRNA to specifically knockdown the expression of the gene encoding MAO-B (MAOB).
-
Alternatively, use CRISPR-Cas9 to create a stable MAOB knockout cell line.
-
The phenotype observed upon treatment with this compound (e.g., neuroprotection in a cell-based model of Parkinson's disease) should be mimicked by the genetic knockdown or knockout of MAO-B.
-
This approach helps to distinguish on-target from off-target effects.[2]
-
4. Chemical Probes for In Vivo Target Engagement
-
Objective: To visualize and quantify MAO-B occupancy by this compound in a living organism.
-
Method: Positron Emission Tomography (PET) Imaging
-
A radiolabeled chemical probe that specifically binds to MAO-B (e.g., [¹¹C]L-deprenyl-D2) is administered to a subject (e.g., a rodent model of Parkinson's disease).
-
A baseline PET scan is performed to measure the baseline binding of the radiotracer to MAO-B in the brain.
-
The subject is then treated with this compound.
-
A second PET scan is performed. A reduction in the radiotracer signal indicates that the test compound is occupying the MAO-B binding sites.
-
Visualizing Workflows and Pathways
To further clarify the experimental logic and hypothesized biological pathways, the following diagrams are provided.
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion
Validating the mechanism of action of a novel compound like this compound is a critical step in the drug discovery process.[3][4] By employing a combination of biochemical, cellular, and in vivo techniques with both genetic and chemical probes, researchers can build a robust body of evidence to confirm its molecular target and downstream pharmacological effects. The comparative data and detailed protocols provided in this guide offer a framework for the systematic evaluation of this and other novel benzothiazole derivatives as potential therapeutic agents.
References
- 1. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
comparative analysis of the ADME properties of fluorinated vs. non-fluorinated benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry to enhance pharmacological activity and optimize pharmacokinetic profiles. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of fluorinated versus non-fluorinated benzothiazoles, a class of heterocyclic compounds with significant therapeutic potential. This analysis is supported by experimental data from scientific literature, detailed methodologies for key in vitro assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
Fluorination can significantly alter the ADME profile of benzothiazoles. The most profound impact observed is on metabolism, where fluorine substitution can block metabolic pathways that lead to inactivation, thereby enhancing the desired biological activity. While specific quantitative data for a direct comparison of all ADME parameters is not always available in a single study, the principles of medicinal chemistry and available data on analogous compounds suggest that fluorination is likely to influence solubility, permeability, and plasma protein binding. This guide will delve into the known metabolic differences and provide the experimental framework for a comprehensive ADME assessment.
Data Presentation: A Comparative Overview
Table 1: Comparative Physicochemical and Absorption Properties
| Property | Non-Fluorinated (DF 203) | Fluorinated (5F 203) | General Impact of Fluorination |
| Molecular Weight | ~240 g/mol | ~258 g/mol | Increase |
| LogP (Lipophilicity) | Moderately Lipophilic | Potentially Higher Lipophilicity | Increase |
| Aqueous Solubility | Low | Potentially Lower | Decrease |
| Permeability (Papp) | Moderate to High | Moderate to High | Variable |
Table 2: Comparative Distribution, Metabolism, and Excretion Properties
| Property | Non-Fluorinated (DF 203) | Fluorinated (5F 203) | General Impact of Fluorination |
| Plasma Protein Binding (%) | High | High | Variable, often high for lipophilic compounds |
| Metabolic Stability (t½) | Metabolized by CYP1A1 | Metabolized by CYP1A1 | Can be increased by blocking metabolic sites |
| Primary Metabolites | Active (DNA adducts), Inactive (6-hydroxy) | Active (DNA adducts) | Blocks formation of inactive metabolites |
| Primary Clearance Route | Hepatic Metabolism | Hepatic Metabolism | Primarily Hepatic |
The Critical Role of Fluorination in Benzothiazole Metabolism
The most significant and well-documented difference between DF 203 and 5F 203 lies in their metabolic fate. Both compounds are known to be bioactivated by the cytochrome P450 enzyme CYP1A1.[1] This metabolic activation leads to the formation of reactive electrophilic species that can form DNA adducts, a key mechanism for their anticancer activity.[1][2]
However, the non-fluorinated DF 203 is also susceptible to metabolism at the 6-position of the benzothiazole ring, leading to the formation of an inactive 6-hydroxy metabolite. The introduction of a fluorine atom at the 5-position in 5F 203 effectively blocks this site of inactivation. Consequently, a greater proportion of the fluorinated compound is available for the desired bioactivation pathway, leading to enhanced antitumor potency.[2]
Metabolic pathways of fluorinated vs. non-fluorinated benzothiazoles.
Experimental Protocols for ADME Profiling
To provide a comprehensive understanding of how the ADME properties of novel benzothiazole derivatives can be assessed, the following are detailed methodologies for key in vitro experiments.
Caco-2 Permeability Assay for Intestinal Absorption
This assay is the industry standard for predicting in vivo drug absorption. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with FBS and supplements) and seeded onto permeable Transwell® inserts. The cells are maintained for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment:
-
The Caco-2 monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
The test compound (dissolved in transport buffer) is added to the apical (A) or basolateral (B) side of the monolayer.
-
Samples are collected from the receiver compartment at various time points.
-
-
Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to assess the potential for active efflux.
Workflow for the Caco-2 permeability assay.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Methodology:
-
Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a NADPH-regenerating system (cofactor for CYP enzymes), and a buffer solution.
-
Incubation: The test compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Quantification: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Plasma Protein Binding Assay by Equilibrium Dialysis
This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.
Methodology:
-
Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.
-
Sample Preparation: The test compound is added to plasma in one chamber, and a buffer solution is added to the other chamber.
-
Equilibration: The apparatus is incubated at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.
-
Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.
Conclusion
References
- 1. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Methyl-5-(trifluoromethyl)benzothiazole
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 2-Methyl-5-(trifluoromethyl)benzothiazole (CAS No. 398-99-2), a compound that requires careful management due to its potential hazards. The following procedures are based on best practices for halogenated aromatic compounds and data from structurally similar chemicals, in the absence of a publicly available Safety Data Sheet (SDS) for the specific compound.
Immediate Safety Considerations: Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. Based on analogous compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2][3] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling and disposal preparation should be conducted in a well-ventilated area or under a certified chemical fume hood.
Quantitative Hazard and Personal Protective Equipment Data
The following table summarizes the hazard classifications and recommended personal protective equipment based on data for the closely related compound, 2-Amino-6-(trifluoromethyl)benzothiazole. This information should be considered indicative of the potential hazards of this compound.
| Hazard Classification | GHS Pictogram | Precautionary Statements | Recommended Personal Protective Equipment |
| Skin Irritation, Category 2 | GHS07 Exclamation mark | H315: Causes skin irritation.[1] | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritation, Category 2 | GHS07 Exclamation mark | H319: Causes serious eye irritation.[1] | Safety glasses with side-shields or goggles |
| - | - | P264: Wash skin thoroughly after handling.[1] | Lab coat |
| - | - | P280: Wear protective gloves/eye protection/face protection.[1] | Use in a well-ventilated area or chemical fume hood |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of halogenated organic compounds like this compound is incineration by a licensed hazardous waste disposal facility.[4]
Experimental Protocol for Waste Preparation and Disposal:
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated items (e.g., weighing paper, pipette tips, and gloves), in a designated and clearly labeled hazardous waste container.
-
Crucially, this waste must be segregated as halogenated organic waste .[5][6] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[5]
-
-
Container Labeling:
-
The waste container must be robust, chemically resistant, and have a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with all available safety information for the compound. If a specific SDS is not available, inform them of the chemical structure and provide the SDS for a closely related compound.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.[5]
-
Ventilate the area thoroughly.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 2-Methyl-5-(trifluoromethyl)benzothiazole: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for handling 2-Methyl-5-(trifluoromethyl)benzothiazole. Researchers, scientists, and drug development professionals will find procedural guidance on personal protective equipment (PPE), operational plans for handling and storage, and protocols for disposal. The following recommendations are based on best practices for handling similar chemical compounds due to the limited availability of specific data for this molecule.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. An eye wash station must be readily accessible.[1] | To protect against splashes that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves before each use. | Aromatic and halogenated hydrocarbons can degrade standard laboratory gloves. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent inhalation of potentially harmful vapors or dust.[1] |
| Body Protection | A flame-retardant lab coat worn over personal clothing. A chemical-resistant apron is recommended for tasks with a higher risk of splashing. | To protect the skin from accidental contact. |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Operational and Disposal Plans
Proper handling, storage, and disposal protocols are critical to ensure a safe laboratory environment.
Handling and Storage Procedures
Handling:
-
Avoid all direct contact with the substance.[1]
-
Work exclusively in a well-ventilated area or a chemical fume hood.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
-
Use non-sparking tools and take measures to prevent static discharge.
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[1]
-
Keep containers tightly closed and store in the original packaging.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal Method: Arrange for collection by a specialized hazardous waste disposal company.[1] Do not dispose of down the drain or in general waste.
-
Regulatory Compliance: Disposal must be in accordance with all local, state, and federal regulations.[1]
Emergency Procedures: Chemical Spill Workflow
In the event of a chemical spill, follow a clear and systematic procedure to ensure safety and minimize environmental contamination.
Caption: Workflow for responding to a chemical spill.
Quantitative Data Summary
The following table summarizes key data points for a structurally similar compound, 2-Chloromethyl-5-trifluoromethyl-benzothiazole, which can be used as a conservative estimate of the properties of this compound.
| Property | Value | Source Compound |
| Hazard Class (CLP) | Acute Tox. 4, STOT SE 3, Eye Dam. 1, Skin Irrit. 2[1] | 2-Chloromethyl-5-trifluoromethyl-benzothiazole |
| Signal Word | Danger[1] | 2-Chloromethyl-5-trifluoromethyl-benzothiazole |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[1] | 2-Chloromethyl-5-trifluoromethyl-benzothiazole |
| Precautionary Statements | P260: Do not breathe dust/vapours. P280: Wear protective gloves/protective clothing/eye protection/face protection. P310: Immediately call a POISON CENTER/doctor.[1] | 2-Chloromethyl-5-trifluoromethyl-benzothiazole |
Disclaimer: The information provided is based on data for structurally similar compounds and general laboratory safety principles. It is essential to consult with a qualified safety professional and review any available specific safety data before handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
